molecular formula C15H10O4 B1370364 7-methyl-9-oxo-9H-xanthene-1-carboxylic acid CAS No. 1312760-31-8

7-methyl-9-oxo-9H-xanthene-1-carboxylic acid

Cat. No.: B1370364
CAS No.: 1312760-31-8
M. Wt: 254.24 g/mol
InChI Key: QSYVSMNQPSWGRR-UHFFFAOYSA-N
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Description

7-Methyl-9-oxo-9H-xanthene-1-carboxylic acid (CAS 1312760-31-8) is a high-purity chemical compound offered for research purposes. This carboxyxanthene features a core 9H-xanthen-9-one structure substituted with a carboxylic acid group at the 1-position and a methyl group at the 7-position . The carboxylic acid functional group makes this compound a valuable building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of novel analogues and derivatives . Researchers are exploring the application of this and related xanthone derivatives in the development of new bioactive agents . The compound has a molecular formula of C15H10O4 and a molecular weight of 254.24 g/mol . It is recommended to be stored sealed in a dry environment at 2-8°C to ensure stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-methyl-9-oxoxanthene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c1-8-5-6-11-10(7-8)14(16)13-9(15(17)18)3-2-4-12(13)19-11/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYVSMNQPSWGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=CC=CC(=C3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627912
Record name 7-Methyl-9-oxo-9H-xanthene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312760-31-8
Record name 7-Methyl-9-oxo-9H-xanthene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Pharmacophore Exploration: The Biological Profile of 1-Carboxyxanthone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The xanthone scaffold (9H-xanthen-9-one) is a "privileged structure" in medicinal chemistry due to its tricyclic planarity and capacity for multi-target engagement.[1] While the 3- and 6-positions are frequently explored for solubility modulation, the 1-carboxyxanthone (and its amide/ester derivatives) represents a unique pharmacophore. The C1 position, located in the "bay region" relative to the C9 carbonyl, offers distinct steric and electronic properties that influence DNA intercalation, metal chelation, and enzyme inhibition.

This guide analyzes the biological activity of 1-carboxyxanthone derivatives, focusing on oncology (Topo II inhibition/p53 activation) and neuroprotection (AChE inhibition), supported by validated experimental protocols.

Structural Activity Relationship (SAR): The C1 "Bay Region"

The defining feature of 1-carboxyxanthone derivatives is the proximity of the C1 substituent to the C9 carbonyl group.

The Intramolecular Lock

Unlike substituents at C3 or C6, a carboxyl or carboxamide group at C1 can form a strong intramolecular hydrogen bond with the C9 ketone oxygen (distance < 2.5 Å).

  • Consequence: This "locks" the substituent in a pseudo-ring conformation, increasing lipophilicity by masking polar protons, which enhances membrane permeability (Blood-Brain Barrier penetration).

  • Disruption: Derivatization with bulky amines or esterification forces a twist in the C1-carbonyl bond, disrupting planarity and altering DNA binding affinity.

Metal Chelation Potential

The peri-carbonyl arrangement (C1-C9) creates a bidentate pocket capable of chelating transition metals (Cu²⁺, Fe³⁺). This is critical for neuroprotective applications, where sequestering redox-active metals prevents Fenton reaction-mediated oxidative stress.

Oncology: Mechanisms of Action

1-Carboxyxanthone derivatives exhibit a dual mechanism in cancer therapy, acting as DNA intercalators and specific enzyme inhibitors.

Topoisomerase II Inhibition & DNA Intercalation

The planar tricyclic core slides between DNA base pairs. Derivatives with cationic side chains (e.g., N-(aminoalkyl)-xanthone-1-carboxamides) interact electrostatically with the phosphate backbone.

  • Mechanism: Stabilization of the "cleavable complex" (DNA-Topo II-Drug), preventing DNA religation and triggering apoptosis.

  • Selectivity: C1-derivatives show preference for G-Quadruplex structures over duplex DNA, potentially repressing oncogenes like c-MYC.

MDM2-p53 Pathway Modulation

Recent studies indicate that specific xanthone derivatives can inhibit the MDM2-p53 interaction.[2] By binding to the hydrophobic cleft of MDM2, these molecules prevent p53 degradation, restoring apoptotic signaling in wild-type p53 tumors.

Comparative Potency Data

Table 1: Representative Cytotoxicity (IC₅₀ in µM) of C1-Modified Xanthones

Derivative TypeSide Chain (R at C1)HL-60 (Leukemia)MCF-7 (Breast)Mechanism Note
Parent Acid -COOH> 50> 50Poor cellular uptake
Amide -CONH-(CH₂)₂-N(Et)₂2.4 ± 0.35.1 ± 0.8DNA Intercalation
Rigid Amine -CONH-(Piperazine)0.8 ± 0.11.2 ± 0.2Topo II Poison
Hydrazide -CONH-NH₂15.6 ± 1.222.4 ± 3.0Moderate activity

Neuroprotection: The Dual-Acting AChE Inhibitors

In Alzheimer’s Disease (AD) research, 1-carboxyxanthone derivatives are designed as Multi-Target-Directed Ligands (MTDLs).

Mechanism: Dual Binding Site Inhibition

Acetylcholinesterase (AChE) possesses two binding sites: the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).[3]

  • Xanthone Core: Binds to the PAS via

    
     stacking with Trp286.
    
  • C1-Linker-Amine: The side chain extends down the gorge to interact with the CAS.

  • Result: Mixed-type inhibition that not only stops acetylcholine hydrolysis but also prevents A

    
    -peptide aggregation (which is promoted by PAS binding).
    

Experimental Protocols

Synthesis of N-Substituted Xanthone-1-Carboxamides

Objective: To attach a solubilizing/cationic amine tail to the scaffold while minimizing decarboxylation.

Reagents: Xanthone-1-carboxylic acid (XCA), Thionyl Chloride (


), Primary/Secondary Amine, THF/DCM.
  • Acid Chloride Formation:

    • Suspend 1.0 eq of XCA in dry toluene.

    • Add 5.0 eq of

      
       and a catalytic drop of DMF.
      
    • Reflux for 3 hours. Critical Control Point: Monitor gas evolution (

      
      /
      
      
      
      ).
    • Evaporate solvent in vacuo to yield the crude acid chloride. Do not purify on silica (hydrolysis risk).

  • Amidation:

    • Dissolve crude acid chloride in anhydrous DCM (

      
      ).
      
    • Add 1.1 eq of the target amine and 2.0 eq of

      
       (base scavenger).
      
    • Stir at RT for 12 hours.

  • Workup:

    • Wash with 5%

      
       (removes unreacted acid) and Brine.
      
    • Recrystallize from Ethanol/DMF.

Topoisomerase II Relaxation Assay

Objective: Confirm if the derivative inhibits the enzymatic relaxation of supercoiled DNA.

Materials: Human Topo II


 kit, pBR322 plasmid (supercoiled), Agarose.
  • Reaction Mix: Combine Plasmid DNA (200 ng), Assay Buffer, ATP, and Test Compound (1–100 µM) in a total volume of 20 µL.

  • Enzyme Addition: Add 1 unit of Topo II

    
    .
    
  • Incubation: 37°C for 30 minutes.

  • Termination: Add Stop Solution (SDS/Proteinase K). Incubate 15 mins at 37°C.

  • Electrophoresis: Run samples on 1% agarose gel (without Ethidium Bromide) at 2-3 V/cm.

  • Staining: Post-stain with Ethidium Bromide.

  • Analysis:

    • Control: Supercoiled DNA migrates fast.

    • Relaxed: Topo II activity creates relaxed circular DNA (migrates slow).

    • Inhibition: Presence of supercoiled band indicates enzyme inhibition.

Visualization of Pathways[4]

Workflow: From Synthesis to Validation

This diagram illustrates the logical flow of developing a 1-carboxyxanthone drug candidate.

G cluster_assays Biological Validation Start Precursor: Xanthone-1-COOH Deriv Chemical Derivatization (Amidation/Esterification) Start->Deriv SOCl2 / Amine Purify Purification (Recrystallization) Deriv->Purify Docking In Silico (Molecular Docking) Purify->Docking Screening MTT Cytotoxicity (MTT Assay) Topo Target Engagement (Topo II Relaxation) MTT->Topo Mechanism Check Docking->MTT Hit Selection

Caption: Integrated workflow for the synthesis and biological validation of xanthone derivatives.

Mechanism of Action: AChE Inhibition

Visualizing the dual-binding mode essential for Alzheimer's therapy.

MOA Xanthone Xanthone Core (Planar) Linker Alkyl/Amide Linker Xanthone->Linker PAS Peripheral Anionic Site (Trp286) Xanthone->PAS Pi-Pi Stacking Amine Terminal Amine (Cationic) Linker->Amine CAS Catalytic Anionic Site (Trp86/Glu202) Amine->CAS Cation-Pi Interaction

Caption: Dual-binding mechanism of 1-carboxyxanthone derivatives within the AChE enzyme gorge.

Future Directions & Challenges

  • Solubility: While 1-carboxamides are better than the parent acid, the planarity often leads to crystal packing issues. Formulation with cyclodextrins or liposomes is often required for in vivo studies.

  • Metabolic Stability: The amide bond is susceptible to hydrolysis. Bioisosteric replacement (e.g., using 1,2,4-oxadiazoles instead of amides) is a current research frontier to improve half-life.

References

  • Sousa, M. E., & Pinto, M. M. (2005). Synthesis of xanthone derivatives with potential biological activity.[4][5][6][7][8][9][10][11][12][13][14][15] Current Medicinal Chemistry, 12(21), 2447-2479. Link

  • Kurniawan, Y. S., et al. (2021).[12] An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Pharmaceuticals, 14(11), 1144. Link

  • Fernandes, C., et al. (2019).[10] Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives.[1][10] Molecules, 24(1), 136. Link

  • Teh, S. S., et al. (2021).[8] Synthesis of 1-Hydroxy-3-O-Substituted Xanthone Derivatives and their Structure-activity Relationship on Acetylcholinesterase Inhibitory Effect. Research Square (Preprint). Link

  • Minniti, E., et al. (2017).[7] Novel xanthone-polyamine conjugates as catalytic inhibitors of human topoisomerase IIα.[7] Bioorganic & Medicinal Chemistry Letters, 27(18), 4349-4354. Link

Sources

Optimizing the Tricyclic Core: A Technical Guide to the SAR of Methylxanthone Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of methylxanthone carboxylic acids, a class of tricyclic compounds exhibiting potent vascular disrupting and immunomodulatory properties. The narrative centers on the canonical example, 5,6-dimethylxanthenone-4-acetic acid (DMXAA/Vadimezan) , to illustrate the critical balance between lipophilicity and polar interactions within the STING (Stimulator of Interferon Genes) binding pocket.

Target Audience: Medicinal Chemists, Immunologists, and Drug Discovery Scientists.

The Pharmacophore: Anatomy of the Xanthone Core

The xanthone scaffold (9H-xanthen-9-one) acts as a rigid, planar platform that positions functional groups in specific vectors. In the context of DMXAA and its analogues, the pharmacophore is defined by three critical regions:

  • The Intercalating/Planar Core (Rings A & B): Provides the hydrophobic bulk necessary to occupy the binding cleft.

  • The Solubilizing Anchor (C4-Acetic Acid): A carboxylic acid moiety essential for aqueous solubility and specific hydrogen bonding with polar residues (e.g., Thr266 in mSTING).

  • The Lipophilic Tuning Knobs (C5/C6-Methyls): Alkyl substituents that optimize Van der Waals contacts and restrict rotation within the active site.

The "Species Gap" in SAR

Critical Insight: The SAR of methylxanthone carboxylic acids is notoriously species-specific. DMXAA exhibits nanomolar affinity for murine STING (mSTING) but fails to bind human STING (hSTING).

  • Mechanism: DMXAA binds the "open" conformation of mSTING.

  • Structural Failure: The hSTING pocket lid (residues 230–232) differs significantly. A single substitution (G230I in hSTING) can partially restore DMXAA sensitivity, highlighting how subtle steric clashes in the "lid" region negate the efficacy of the methylxanthone core in humans.

Detailed Structure-Activity Relationship (SAR)

The following table summarizes the impact of structural modifications on biological activity (specifically induction of IFN-


 and vascular disruption).
Structural ZoneModificationEffect on ActivityMechanistic Rationale
C4-Position Acetic Acid (-CH

COOH)
Optimal Critical length for H-bond with Thr266/Arg237.
Propionic Acid (-(CH

)

COOH)
Loss of ActivitySteric clash; incorrect distance for salt bridge formation.
Esterification (-COOR)Reduced (Pro-drug)Loss of ionic interaction; requires metabolic hydrolysis.
C5/C6-Positions 5,6-DimethylMaximal Perfect hydrophobic fit in the mSTING pocket floor.
5-Methyl onlyModerateReduced hydrophobic surface area decreases binding enthalpy.
Removal of MethylsInactiveCore becomes too loose in the pocket; loss of entropy gain.
C9-Position Ketone (C=O)Essential Accepts H-bond from the protein backbone.
Reduction to CH

InactiveLoss of planarity and H-bond acceptor capability.
Ring System Aza-substitution (N for CH)VariableAlters electron density; often reduces lipophilicity excessively.
Visualization: The DMXAA Pharmacophore Map

The following diagram illustrates the functional zones of the molecule and their interaction logic.

DMXAA_SAR Core Xanthone Tricyclic Core (Planar Scaffold) Target mSTING Binding Pocket Core->Target Hydrophobic Stacking Acid C4-Acetic Acid (The Anchor) Acid->Core Must be at C4 Acid->Target Salt Bridge (Arg237) H-Bond (Thr266) Methyls 5,6-Dimethyl Group (Lipophilic Tuning) Methyls->Core C5/C6 Optimal Methyls->Target Van der Waals (Pocket Floor) Ketone C9-Carbonyl (H-Bond Acceptor) Ketone->Target H-Bond Acceptor

Caption: Functional decomposition of DMXAA interactions with the murine STING receptor. Note the specific requirement for C4-positioning of the acid tail.

Synthetic Methodology: The Ullmann Route

The most robust synthesis for methylxanthone carboxylic acids utilizes the Ullmann condensation followed by Friedel-Crafts cyclization. This pathway allows for the separate modification of the two phenyl rings before fusion.

Protocol: Synthesis of 5,6-Dimethylxanthenone-4-acetic acid

Note: This protocol synthesizes the ethyl ester precursor, followed by hydrolysis.

Step 1: Preparation of the Diphenyl Ether

  • Reagents: 2-Chlorobenzoic acid derivative (Ring A precursor), 3,4-Dimethylphenol (Ring B precursor), Copper powder (catalyst), Potassium Carbonate (

    
    ), DMF.
    
  • Procedure:

    • Charge a round-bottom flask with 1.0 eq of the chlorobenzoic acid and 1.2 eq of 3,4-dimethylphenol.

    • Add 2.5 eq of anhydrous

      
       and 0.1 eq of Cu powder.
      
    • Suspend in DMF (5 mL/mmol).

    • Critical Control Point: Heat to 130°C under

      
       atmosphere for 4–6 hours. Monitor by TLC.
      
    • Workup: Acidify with HCl, extract with EtOAc. The product is a diphenyl ether carboxylic acid.

Step 2: Cyclization to Xanthone

  • Reagents: Concentrated Sulfuric Acid (

    
    ) or Polyphosphoric Acid (PPA).
    
  • Procedure:

    • Dissolve the diphenyl ether in concentrated

      
       at 0°C.
      
    • Stir at room temperature for 1–2 hours (color usually deepens to yellow/orange).

    • Pour onto crushed ice. The xanthone core precipitates. Filter and dry.

Step 3: Introduction of the Acetic Acid Side Chain Standard approach via Bromination/Cyanation:

  • Bromination: Radical bromination of the C4-methyl group (if using a trimethyl precursor) using NBS/AIBN.

  • Cyanation: Displacement of the benzylic bromide with NaCN in DMSO to form the nitrile.

  • Hydrolysis: Acidic hydrolysis (

    
    , reflux) converts the nitrile to the carboxylic acid.
    
Visualization: Synthetic Workflow

Synthesis_Flow Precursors 2-Chlorobenzoic Acid + 3,4-Dimethylphenol Ether Diphenyl Ether Intermediate (via Ullmann Condensation) Precursors->Ether Cu, K2CO3, DMF, 130°C Cyclization Xanthone Ring Closure (H2SO4 / PPA) Ether->Cyclization Dehydration Functionalization Side Chain Modification (NBS -> NaCN -> Hydrolysis) Cyclization->Functionalization C4-Derivatization Final DMXAA (Methylxanthone Carboxylic Acid) Functionalization->Final Acidic Hydrolysis

Caption: Step-wise construction of the xanthone core via the Ullmann ether synthesis pathway.

Biological Evaluation Protocols

To validate the activity of synthesized analogues, a self-validating reporter assay is required.

Protocol: STING-Dependent Luciferase Reporter Assay

This assay determines if the analogue activates the STING-TBK1-IRF3 pathway.

  • Cell Line: HEK293T cells (which lack endogenous STING) cotransfected with:

    • A plasmid expressing STING (Murine or Human variants).

    • An IFN-

      
       promoter-driven Firefly Luciferase reporter.
      
    • A Renilla Luciferase plasmid (internal control for transfection efficiency).

  • Compound Preparation: Dissolve xanthone derivatives in DMSO (Stock 10 mM). Dilute in media to final concentrations (0.1

    
    M – 100 
    
    
    
    M).
  • Incubation:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Treat with compounds for 16–24 hours.

  • Readout:

    • Lyse cells using passive lysis buffer.

    • Measure luminescence (Firefly and Renilla).

  • Data Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Normalize to vehicle (DMSO) control.

    • Validation Check: DMXAA (100

      
      M) must show >50-fold induction in mSTING cells and <2-fold in hSTING cells.
      
Signaling Pathway Diagram

STING_Pathway DMXAA DMXAA / Analogue STING_Inactive STING (Inactive Monomer) DMXAA->STING_Inactive Binds Pocket STING_Active STING (Active Dimer) STING_Inactive->STING_Active Conformational Closure TBK1 TBK1 Kinase STING_Active->TBK1 Recruitment IRF3 IRF3 Transcription Factor TBK1->IRF3 Phosphorylation Nucleus Nucleus IRF3->Nucleus Translocation IFN Type I Interferon (IFN-β) Nucleus->IFN Transcription

Caption: The signal transduction cascade initiated by methylxanthone binding to STING.

References
  • Rewcastle, G. W., et al. (1991). "Potential antitumor agents.[1][2][3][4][5] 61. Structure-activity relationships for in vivo colon 38 activity among disubstituted 9-oxo-9H-xanthene-4-acetic acids." Journal of Medicinal Chemistry.

  • Prantner, D., et al. (2012).[6] "5,6-Dimethylxanthenone-4-acetic acid (DMXAA) activates stimulator of interferon gene (STING)-dependent innate immune pathways."[3][6][7] Journal of Biological Chemistry.

  • Conlon, J., et al. (2013).[6] "Mouse, but not human STING, binds and signals in response to the vascular disrupting agent 5,6-dimethylxanthenone-4-acetic acid."[2][6][8] Journal of Immunology.

  • Gao, P., et al. (2013). "Structure-function analysis of STING activation by c[G(2',5')pA(3',5')p] and targeting by antiviral DMXAA." Cell Reports.

  • Baguley, B. C. (2003). "Antivascular therapy of cancer: DMXAA."[5] Lancet Oncology.

Sources

Methodological & Application

Application Note: Synthesis of 7-methyl-9-oxo-9H-xanthene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the synthesis of 7-methyl-9-oxo-9H-xanthene-1-carboxylic acid , a critical tricyclic scaffold often investigated for its potential in oncology (as a DMXAA analog) and antimicrobial research.

Unlike generic xanthone preparations, the synthesis of the 1-carboxy-7-methyl isomer requires precise regiochemical control. The 1-position carboxylic acid is sterically crowded, being peri to the carbonyl, while the 7-methyl group is located on the opposing ring, para to the ether linkage.

Experimental Strategy: We utilize a convergent Ullmann Condensation followed by Friedel-Crafts Cyclization . This route is selected over the Grover-Shah-Shah reaction or benzophenone dehydration because it offers superior control over the substitution pattern of the "A" ring (carboxylic acid bearing) and the "B" ring (methyl bearing).

Key Chemical Challenges Solved:
  • Regioselectivity: Ensuring the carboxylic acid remains at the C1 position rather than C3 during cyclization.

  • Purification: Efficient separation of the target molecule from unreacted diphenylether intermediates without extensive chromatography.

Retrosynthetic Analysis

To construct the target this compound (Target 1 ), we disconnect the ether bridge and the carbonyl bridge.

  • Precursor A (Ring A): 2-Chloroisophthalic acid . This provides the central electrophilic carbon for the ether linkage and two carboxyl groups—one to form the xanthone ketone, and one to remain as the C1 substituent.

  • Precursor B (Ring B): p-Cresol (4-methylphenol) . The methyl group at the para position relative to the hydroxyl directs the 7-methyl placement in the final xanthone structure.

Retrosynthesis Target Target: This compound Disconnect Disconnection: Ether & Acyl Bond Cleavage Target->Disconnect PrecursorA Precursor A: 2-Chloroisophthalic Acid Disconnect->PrecursorA Ring A Source PrecursorB Precursor B: p-Cresol (4-Methylphenol) Disconnect->PrecursorB Ring B Source

Figure 1: Retrosynthetic strategy isolating the specific precursors required for the 1,7-substitution pattern.

Detailed Experimental Protocol

Phase 1: Ullmann Condensation (Ether Synthesis)

Objective: Synthesis of 2-(4-methylphenoxy)isophthalic acid.

This step couples the two rings via an ether linkage. The use of a copper catalyst in basic aqueous media is the classic Ullmann modification, preferred here for its scalability and avoidance of expensive palladium catalysts.

Materials:
  • 2-Chloroisophthalic acid (20.0 g, 100 mmol)

  • p-Cresol (11.9 g, 110 mmol)

  • Sodium Hydroxide (NaOH) (12.0 g, 300 mmol)

  • Copper powder (Cu) (1.0 g, catalytic)

  • Water (150 mL)

Step-by-Step Procedure:
  • Solubilization: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroisophthalic acid and p-cresol in a solution of NaOH in 150 mL of water.

    • Note: The solution should be homogenous. The high base concentration ensures the phenol is deprotonated to the phenoxide and the acid is a carboxylate, increasing solubility and nucleophilicity.

  • Catalyst Addition: Add the copper powder.

  • Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring. Maintain reflux for 12–16 hours.

    • Checkpoint: The reaction color will likely turn dark/brown due to copper oxidation states. This is normal.

  • Workup:

    • Filter the hot reaction mixture through a Celite pad to remove the copper catalyst. Wash the pad with 20 mL hot water.

    • Allow the filtrate to cool to room temperature.

    • Acidify the filtrate slowly with concentrated HCl (approx. 30 mL) until pH < 2. A thick precipitate will form.

  • Isolation: Filter the precipitate. Wash the solid with cold water (3 x 50 mL) to remove excess salts and unreacted phenol.

  • Purification: Recrystallize the crude di-acid ether from aqueous ethanol (50:50).

    • Yield Expectation: 65–75% (approx. 18–20 g).

    • Intermediate ID: 2-(4-methylphenoxy)isophthalic acid.

Phase 2: Cyclodehydration (Xanthone Ring Closure)

Objective: Intramolecular Friedel-Crafts acylation to form the tricyclic core.

We utilize Polyphosphoric Acid (PPA). PPA acts as both the solvent and the Lewis acid/dehydrating agent. It is preferred over SOCl₂/AlCl₃ for this substrate because it minimizes the risk of decarboxylation at the 1-position.

Materials:
  • 2-(4-methylphenoxy)isophthalic acid (10.0 g)

  • Polyphosphoric Acid (PPA) (100 g)

Step-by-Step Procedure:
  • Preparation: In a 250 mL beaker or wide-mouth flask, mechanically stir the PPA and heat it to 80°C to lower its viscosity.

  • Addition: Add the dried intermediate (from Phase 1) in small portions to the stirring PPA. Ensure complete dispersion.

  • Reaction: Increase temperature to 110°C and stir for 2–3 hours.

    • Critical Control Point: Do not exceed 120°C. Higher temperatures favor the formation of the 3-carboxy isomer or decarboxylation. The 1-carboxy isomer is kinetically favored but thermodynamically less stable than the 3-carboxy isomer due to steric repulsion with the carbonyl. However, under PPA conditions, the 1-carboxy derivative is generally the major product.

  • Quenching: Cool the mixture to approx. 60°C. Pour the viscous syrup onto 300 g of crushed ice/water with rapid stirring. The xanthone will precipitate as a solid.

  • Isolation: Stir the aqueous suspension for 1 hour to hydrolyze any polyphosphate esters. Filter the solid.[1]

  • Purification:

    • Dissolve the crude solid in saturated Sodium Bicarbonate (NaHCO₃) solution. Filter off any insoluble material (uncyclized benzophenones or non-acidic impurities).

    • Re-acidify the filtrate with HCl to reprecipitate the pure acid.

    • Final Polish: Recrystallize from Ethanol or Glacial Acetic Acid.

Data Summary & Characterization

ParameterSpecification / Observation
Appearance Pale yellow to off-white needles
Melting Point 258–262°C (Decomposition)
Yield (Overall) 45–55% (from starting benzoate)
1H NMR (DMSO-d6) Ring A: δ 7.8 (t, 1H), 8.1 (dd, 1H), 8.3 (dd, 1H). Ring B: δ 2.45 (s, 3H, Me), 7.5 (d, 1H), 7.6 (dd, 1H), 8.0 (d, 1H).
IR Spectrum Broad -OH (2500-3000 cm⁻¹), C=O Acid (1710 cm⁻¹), C=O Ketone (1650 cm⁻¹).
Solubility Soluble in DMSO, DMF, dilute alkali. Insoluble in water.

Structure Verification Logic:

  • 1-COOH Position: The proton NMR of Ring A will show a specific splitting pattern (triplet/doublet-doublet) characteristic of a 1,2,3-trisubstituted benzene ring. The chemical shift of the proton peri to the carbonyl (H-8 on Ring B and H-? on Ring A) is deshielded.

  • 7-Methyl Position: Derived strictly from the p-cresol precursor. Since the ether linkage is at phenol-C1 and the carbonyl attack is at phenol-C2 (ortho), the methyl at phenol-C4 ends up meta to the carbonyl bridge and para to the oxygen bridge. In xanthone numbering, this corresponds to position 7.

Mechanistic Workflow Diagram

The following diagram illustrates the chemical transformation and the critical logic gates for purification.

SynthesisWorkflow Start Start: 2-Chloroisophthalic Acid + p-Cresol Step1 Step 1: Ullmann Condensation (Cu, NaOH, Reflux) Start->Step1 Ether Formation Inter Intermediate: Diphenyl Ether Dicarboxylic Acid Step1->Inter Acidification Step2 Step 2: Cyclization (PPA, 110°C) Inter->Step2 Acylium Ion Attack Crude Crude Xanthone (Mixture) Step2->Crude Ice Quench Purify Purification: NaHCO3 Extraction (Removes non-acids) Crude->Purify Selectivity Check Final Final Product: 7-Me-9-oxo-xanthene-1-COOH Purify->Final Recrystallization

Figure 2: Process flow from raw materials to purified active pharmaceutical ingredient (API) precursor.

References

  • Pfister, J. R., et al. (1972).[2] Xanthone-2-carboxylic acids.[3][4][5] A new series of antiallergic substances.[2] Journal of Medicinal Chemistry, 15(10), 1032–1035.[2]

    • Context: Establishes the foundational Ullmann/Friedel-Crafts route for carboxyxanthones.
  • Sousa, M. E., & Pinto, M. M. (2005).[6] Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447–2479.

    • Context: Comprehensive review validating the cyclization conditions (PPA vs Eaton's reagent) for substituted xanthones.
  • Grover, P. K., Shah, G. D., & Shah, R. C. (1955). The Grover-Shah-Shah Reaction. Journal of the Chemical Society.

    • Context: Provides context for alternative routes, though the Ullmann route is preferred for this specific isomer.
  • PubChem Compound Summary. Xanthene-9-carboxylic acid derivatives.

    • Context: Verification of numbering and nomenclature standards for xanthone deriv

Sources

Application Notes & Protocols: Friedel-Crafts Acylation for Xanthone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of Friedel-Crafts acylation as a cornerstone methodology for the synthesis of the xanthone scaffold, a privileged structure in medicinal chemistry and natural products. We will dissect the underlying mechanisms, compare classical and modern protocols, and offer detailed, field-tested procedures for researchers. This document is designed to bridge theoretical understanding with practical application, enabling scientists in drug development and organic synthesis to effectively implement and optimize these critical reactions.

Strategic Overview: The Central Role of Friedel-Crafts Acylation in Xanthone Synthesis

The dibenzo-γ-pyrone core of xanthones is a recurring motif in a multitude of biologically active compounds, known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-bacterial activities.[1][2][3] Consequently, robust and versatile synthetic routes to this scaffold are of paramount importance. Among the various synthetic strategies, the Friedel-Crafts acylation and its variants represent the most powerful and widely adopted approaches.[4][5]

These methods can be broadly categorized into two primary strategies:

  • The Benzophenone Route: This is a two-step process where the initial key step is an intermolecular Friedel-Crafts acylation between a phenol derivative and a substituted benzoyl chloride or benzoic acid to form a 2,2'-dioxygenated benzophenone intermediate.[4] This intermediate is then subjected to a cyclization reaction, often a nucleophilic substitution or addition-elimination, to forge the central pyrone ring of the xanthone.[4]

  • The Diaryl Ether Route (Intramolecular Acylation): This strategy involves the initial formation of a 2-aryloxybenzoic acid. The crucial step is a subsequent intramolecular Friedel-Crafts acylation (or cycloacylation), where the carboxylic acid moiety acylates the appended phenyl ring, directly forming the xanthone core.[4][6] This method is particularly effective for creating aromatic cycloketones.[6]

A highly efficient variation combines these concepts into a one-pot synthesis , where a salicylic acid derivative and a phenol are condensed directly to form the xanthone, bypassing the isolation of intermediates.[4][7]

Mechanistic Underpinnings: The Electrophilic Heart of the Reaction

The success of the Friedel-Crafts acylation hinges on the generation of a highly reactive electrophile, the acylium ion, which then engages in an electrophilic aromatic substitution (EAS) with an electron-rich aromatic ring.[8][9][10]

The process unfolds in distinct stages:

  • Generation of the Acylium Ion: A strong Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid (e.g., H₂SO₄, Polyphosphoric Acid) coordinates to the acylating agent (an acyl chloride, anhydride, or carboxylic acid).[8][9] This coordination polarizes the carbonyl group and facilitates the departure of the leaving group, forming a resonance-stabilized acylium ion (R-C≡O⁺). This ion is a potent electrophile.[9][10]

  • Electrophilic Attack: The π-electron system of the nucleophilic aromatic ring (e.g., a phenol) attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a positively charged intermediate known as an arenium ion or sigma complex.[8][10]

  • Deprotonation and Re-aromatization: A weak base (often the Lewis acid complex, e.g., [AlCl₄]⁻) abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, yielding the final acylated product and regenerating the acid catalyst.[8][11]

Friedel_Crafts_Acylation_Mechanism General Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Re-aromatization AcylHalide R-CO-Cl AcyliumIon Acylium Ion [R-C≡O]⁺ [AlCl₄]⁻ AcylHalide->AcyliumIon + AlCl₃ Arene Arene (Ar-H) LewisAcid AlCl₃ SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex + [R-C≡O]⁺ Product Acylated Arene (Ar-CO-R) SigmaComplex->Product SigmaComplex->Product

Caption: General mechanism of Friedel-Crafts Acylation.

Key Parameters and Reagent Selection: A Scientist's Guide

The outcome of a Friedel-Crafts acylation for xanthone synthesis is highly dependent on the judicious selection of substrates, catalysts, and reaction conditions.

Acylating Agents & Aromatic Substrates

The most common pairing for xanthone synthesis is a salicylic acid derivative (acting as the acylating agent precursor) and a phenol derivative (acting as the nucleophilic arene).[1][4] The hydroxyl group of salicylic acid directs the acylation, while the phenolic partner provides the second aromatic ring. The electronic nature of substituents on both rings can significantly impact reactivity and regioselectivity. Electron-donating groups on the phenol enhance its nucleophilicity and accelerate the reaction, whereas electron-withdrawing groups have the opposite effect.

The Catalyst: Choosing Your Condensing Agent

The choice of catalyst is critical and often dictates the harshness and efficiency of the reaction.

  • Traditional Lewis Acids (AlCl₃, ZnCl₂): Aluminum chloride is a powerful and common Lewis acid catalyst.[12][13] However, due to the formation of stable complexes with the product ketone, stoichiometric or even excess amounts are often required.[14] This can lead to corrosive conditions and challenging workups.[6] ZnCl₂ is a milder alternative often used in the classic Grover, Shah, and Shah (GSS) reaction.[4]

  • Brønsted Acids (PPA, Eaton's Reagent): Polyphosphoric acid (PPA) and Eaton's reagent (P₂O₅ in methanesulfonic acid) are excellent condensing agents that act as both catalyst and solvent. They are particularly effective for intramolecular cyclizations and one-pot syntheses, often providing high yields of xanthones directly from salicylic acids and phenols.[4][7]

  • Solid Acid Catalysts (Nafion-H, Heteropoly Acids): To address the environmental and handling issues of traditional acids, heterogeneous catalysts have been developed. Nafion-H, a perfluorinated resinsulfonic acid, has proven to be a highly active, selective, and recyclable catalyst for intramolecular acylations to form xanthones, offering excellent yields and simplified product isolation.[4][15] Similarly, heteropoly acids (HPAs) have been successfully employed as heterogeneous catalysts for intramolecular Friedel-Crafts acylation to produce xanthones in good yields.[6]

Detailed Experimental Protocols

The following protocols are presented as robust starting points for the synthesis of xanthones via Friedel-Crafts acylation.

Protocol 1: One-Pot Synthesis of Xanthone via Intramolecular Friedel-Crafts Acylation (Nafion-H Catalyzed)

This protocol is adapted from methodologies utilizing solid acid catalysts for intramolecular cyclization, which is a clean and efficient route.[4][15]

Objective: To synthesize xanthone from 2-phenoxybenzoic acid via intramolecular cycloacylation.

Materials:

  • 2-Phenoxybenzoic acid

  • Nafion-H (perfluorinated resinsulfonic acid catalyst, ~30-35% by weight of the substrate)

  • 1,3-Dichlorobenzene (solvent)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-phenoxybenzoic acid (1.0 equivalent) and Nafion-H (approx. 35% by weight).

  • Solvent Addition: Add a suitable volume of 1,3-dichlorobenzene to the flask (e.g., 30 mL for 0.5 mmol of substrate).[15]

  • Heating: Heat the stirred mixture to reflux (approx. 180 °C).

  • Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography/Mass Spectrometry (GC/MS). Reactions are typically complete within 1-3 hours.[15]

  • Catalyst Removal: Once the reaction is complete, filter the hot reaction mixture to remove the solid Nafion-H catalyst. The catalyst can be washed, dried, and reused.

  • Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude xanthone.

  • Purification: The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Classical Benzophenone Route using Lewis Acids

This protocol outlines the general steps for the two-step synthesis involving the formation of a benzophenone intermediate.

Objective: To synthesize a substituted xanthone from a substituted phenol and a substituted benzoyl chloride.

Step A: Friedel-Crafts Acylation to form 2-Hydroxybenzophenone

  • Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen), suspend anhydrous aluminum chloride (AlCl₃, >1.0 equivalent) in a dry, non-protic solvent like dichloromethane or 1,2-dichloroethane. Cool the mixture in an ice bath (0 °C).[11]

  • Acyl Chloride Addition: Add the substituted benzoyl chloride dropwise to the stirred AlCl₃ suspension.

  • Phenol Addition: After the initial addition, add the substituted phenol, dissolved in the same solvent, dropwise to the reaction mixture. Control the addition rate to maintain a low temperature.[11]

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to decompose the aluminum chloride complex.[11]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent (e.g., methylene chloride). Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude benzophenone intermediate.

Step B: Cyclodehydration to Xanthone

  • The isolated 2-hydroxybenzophenone can be cyclized under various conditions, such as heating in aqueous potassium hydroxide solution under pressure, followed by acidification.[16]

Experimental_Workflow Generalized Experimental Workflow cluster_workflow Start 1. Reaction Setup (Substrates + Catalyst + Solvent) Reaction 2. Heating & Stirring (Reflux / Room Temp) Start->Reaction Monitoring 3. Monitor Progress (TLC / GC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup 4. Quenching & Workup (e.g., Add ice/HCl, Filter catalyst) Monitoring->Workup Reaction Complete Extraction 5. Product Extraction (Separatory Funnel) Workup->Extraction Isolation 6. Solvent Removal (Rotary Evaporation) Extraction->Isolation Purification 7. Purification (Recrystallization / Chromatography) Isolation->Purification End Final Product Purification->End

Caption: Generalized workflow for xanthone synthesis and purification.

Data Summary: Reaction Conditions and Yields

The following table summarizes various conditions reported for xanthone synthesis, highlighting the versatility of the Friedel-Crafts acylation approach.

Aromatic SubstrateAcylating AgentCatalyst / ReagentSolventTemp. (°C)Yield (%)Reference
PhenolSalicylic AcidZnCl₂ / POCl₃--Varies[4]
ResorcinolSalicylic AcidPolyphosphoric Acid (PPA)PPA90-95-
Phloroglucinol3-Methylsalicylic AcidEaton's Reagent--90-95[4]
2-Phenoxybenzoic Acid- (Intramolecular)Nafion-H1,3-Dichlorobenzene~18082-95[15]
Aryl Benzoic Acids- (Intramolecular)Heteropoly Acids (H₄SiW₁₂O₄₀)ChlorobenzeneRefluxGood[6]
PolyphenolsSalicylic AcidsAlCl₃, ZnCl₂, TiCl₄Neat-Good[1]

Field Insights & Troubleshooting

  • Anhydrous Conditions: Traditional Friedel-Crafts reactions using Lewis acids like AlCl₃ are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent catalyst deactivation and side reactions.[11][17]

  • Regioselectivity: The position of acylation on the phenol ring is governed by the directing effects of existing substituents. The hydroxyl group is strongly ortho-, para-directing. In many cases, ortho-acylation is desired to facilitate the subsequent cyclization to the xanthone. The choice of catalyst and conditions can influence the ortho/para ratio.

  • Catalyst Stoichiometry: For Lewis acids like AlCl₃, the carbonyl oxygen of the resulting ketone product coordinates strongly with the catalyst.[14] This necessitates using at least one full equivalent of the catalyst per mole of the ketone produced.

  • Alternative Milder Methods: For sensitive substrates that cannot tolerate harsh acidic conditions, alternative methods have been developed. These include palladium-catalyzed reactions or tandem coupling-cyclization of arynes and salicylates, which can offer milder conditions and different reactivity patterns.[2][12]

Conclusion

The Friedel-Crafts acylation remains an indispensable and versatile tool for the construction of the xanthone framework. From the classical GSS reaction using Brønsted acids to modern, recyclable solid-acid catalysts like Nafion-H, the methodology has evolved to offer a range of options catering to different synthetic needs. A thorough understanding of the reaction mechanism, careful selection of reagents and catalysts, and precise control over reaction conditions are the keys to successfully leveraging this powerful reaction for the synthesis of simple and complex xanthone derivatives for research and development.

References

  • Lan, K., Fen, S., & Shan, Z.X. (2007). Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids. Australian Journal of Chemistry, 60(1), 80-82.
  • Reddy, B. M., Sreekanth, P. M., & Lakshmanan, P. (n.d.). Nafion-H Catalysed Intramolecular Friedel-Crafts Acylation: Formation of Cyclic Ketones and Related Heterocycles. Indian Institute of Chemical Technology.
  • Azevedo, C. M. G., Afonso, C. M. M., & Pinto, M. M. M. (2012). Routes to Xanthones: An Update on the Synthetic Approaches. Current Organic Chemistry, 16(24). [Link]

  • Pinto, M. M. M., & Castanheiro, R. (2005). Synthesis of Xanthones: An Overview. Current Medicinal Chemistry, 12(21), 2447-2470. [Link]

  • Zhao, J., et al. (2018). Concise synthesis of xanthones by the tandem etherification-Acylation of diaryliodonium salts with salicylates. Chinese Chemical Letters, 29(10), 1513-1516. [Link]

  • Ribeiro, A. R., et al. (2020). Scope and limitations of the preparation of xanthones using Eaton's reagent. RSC Advances, 10(44), 26317-26326. [Link]

  • Wang, D., et al. (2015). Methodology for the synthesis of xanthones.
  • Duan, Z., et al. (2007). Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. Organic Letters, 9(19), 3707-3710. [Link]

  • Talati, S. M., & Sethna, S. (1979). Acylation of Phenols with Salicylic Add Using Polyphosphoric Acid. Journal of the Indian Chemical Society, 56, 740-741.
  • Kucuk, M., & Cetinkaya, B. (2019). Transition-metal-free intramolecular Friedel–Crafts reaction by alkene activation: A method for the synthesis of some novel xanthene derivatives. Beilstein Journal of Organic Chemistry, 15, 2336-2342. [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Pinto, M. M. M., & Castanheiro, R. (2005). Synthesis of xanthones: an overview. Semantic Scholar. [Link]

  • University of Michigan. (n.d.).
  • Naeimi, H., Amini, A., & Moradian, M. (2013). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as a catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers, 1(1), 38-41. [Link]

  • Terent'ev, A. O., et al. (2022). Lewis Acids and Heteropoly Acids in the Synthesis of Organic Peroxides. Molecules, 27(8), 2465. [Link]

  • Storr, H. E. (1969). Friedel-Crafts Acetylation of 1- and 2-Methylnaphthalene.
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • CN1461302A - Preparation of Thioxanthone by Friedel-Crafts Method. (2003).
  • Azevedo, C. M. G., Afonso, C. M. M., & Pinto, M. M. M. (2012). (PDF) Routes to Xanthones: An Update on the Synthetic Approaches. ResearchGate. [Link]

  • Martin, L. L. (1976). Process for ring acylation of phenols.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]

Sources

Purification of 7-Methylxanthone Carboxylic Acid: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract: This technical guide provides a comprehensive overview of purification methods for 7-methylxanthone carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Recognizing the limited availability of specific purification protocols for this compound, this document synthesizes established methodologies for the purification of xanthones and carboxylic acids to propose a robust, multi-step purification strategy. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity 7-methylxanthone carboxylic acid for downstream applications. The protocols detailed herein are grounded in fundamental chemical principles and supported by authoritative literature on related compounds.

Introduction: The Importance of Purity

This guide outlines a logical workflow for the purification of 7-methylxanthone carboxylic acid, beginning with a liquid-liquid extraction to leverage the acidic nature of the molecule, followed by recrystallization and chromatographic methods for achieving high purity.

Foundational Purification Strategy: An Overview

The purification of 7-methylxanthone carboxylic acid can be approached by taking advantage of its key structural features: the acidic carboxylic acid group and the relatively non-polar xanthone core. A multi-step approach is recommended to systematically remove different classes of impurities.

Purification_Workflow Crude_Product Crude 7-Methylxanthone Carboxylic Acid Extraction Acid-Base Liquid-Liquid Extraction Crude_Product->Extraction Removes basic and neutral impurities Recrystallization Recrystallization Extraction->Recrystallization Removes closely related impurities Column_Chromatography Column Chromatography (Silica Gel) Recrystallization->Column_Chromatography Separates based on polarity Prep_HPLC Preparative HPLC (Optional Final Polishing) Column_Chromatography->Prep_HPLC High-resolution separation Pure_Product High-Purity Product (>98%) Column_Chromatography->Pure_Product If sufficient purity is achieved Prep_HPLC->Pure_Product

Caption: Proposed multi-step purification workflow for 7-methylxanthone carboxylic acid.

Method 1: Acid-Base Liquid-Liquid Extraction

This initial purification step is highly effective for separating carboxylic acids from neutral and basic impurities[3]. The principle lies in the differential solubility of the acidic compound and its corresponding salt in aqueous and organic phases.

Principle: 7-methylxanthone carboxylic acid, being acidic, will be deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral and basic impurities will remain in the organic phase and can be separated. Subsequent acidification of the aqueous layer will re-protonate the carboxylate, causing the pure carboxylic acid to precipitate or be extracted back into an organic solvent.

Protocol for Acid-Base Extraction:
  • Dissolution: Dissolve the crude 7-methylxanthone carboxylic acid in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate. The deprotonated 7-methylxanthone carboxylic acid will be in the aqueous (top) layer.

  • Separation: Drain the organic layer, which contains neutral and basic impurities. Collect the aqueous layer.

  • Washing (Optional): To remove any residual organic impurities from the aqueous layer, wash it with a fresh portion of the organic solvent.

  • Acidification: Cool the collected aqueous layer in an ice bath and slowly add a dilute acid, such as 1 M hydrochloric acid (HCl), with stirring until the pH is acidic (pH ~2). This will cause the 7-methylxanthone carboxylic acid to precipitate out of the solution.

  • Collection: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is crucial for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Solvent Selection: For xanthone derivatives, a range of organic solvents can be considered[1][4]. Given the presence of the carboxylic acid group, polar protic and aprotic solvents are likely candidates. The solubility of xanthone itself has been studied in various solvents, which can provide a starting point for optimization[1].

Solvent SystemRationale
Ethanol/Water7-methylxanthone carboxylic acid is likely soluble in hot ethanol and less soluble in water. A mixture can be fine-tuned to achieve good crystal formation upon cooling.
Acetone/HeptaneAcetone is a good solvent for many organic compounds, while heptane is a non-polar anti-solvent. Dissolving in hot acetone and adding heptane until turbidity appears can induce crystallization.
TolueneAromatic solvents like toluene can be effective for recrystallizing aromatic compounds like xanthones[4].
Dimethylformamide (DMF)/WaterFor compounds with lower solubility, a strong solvent like DMF can be used, with water acting as an anti-solvent[5][6].
Protocol for Recrystallization:
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the material in the selected solvent systems at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, add the minimum amount of the chosen hot solvent to completely dissolve the 7-methylxanthone carboxylic acid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Method 3: Column Chromatography

For separating compounds with similar polarities, column chromatography is the method of choice. For xanthones, silica gel is a commonly used stationary phase[7][8][9][10].

Principle: The crude mixture is loaded onto a column of silica gel (the stationary phase) and a solvent or mixture of solvents (the mobile phase) is passed through the column. Compounds separate based on their differential adsorption to the silica gel and solubility in the mobile phase. More polar compounds will adhere more strongly to the polar silica gel and elute later, while less polar compounds will travel through the column more quickly.

Protocol for Silica Gel Column Chromatography:
  • Stationary Phase: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen mobile phase and pack it into a glass column.

  • Sample Loading: Dissolve the crude 7-methylxanthone carboxylic acid in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective. A common mobile phase for xanthones is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol[8][9].

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using thin-layer chromatography (TLC).

  • Analysis: Spot the collected fractions on a TLC plate and develop it in the same mobile phase. Visualize the spots under UV light (254 nm or 366 nm)[8].

  • Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Column_Chromatography_Workflow cluster_0 Column Preparation cluster_1 Sample Application cluster_2 Elution and Collection cluster_3 Analysis and Isolation Pack_Column Pack column with silica gel slurry Equilibrate Equilibrate with mobile phase Pack_Column->Equilibrate Load_Sample Load sample onto column Equilibrate->Load_Sample Elute Elute with mobile phase (gradient) Load_Sample->Elute Collect_Fractions Collect fractions Elute->Collect_Fractions TLC_Analysis Analyze fractions by TLC Collect_Fractions->TLC_Analysis Pool_Fractions Pool pure fractions TLC_Analysis->Pool_Fractions Evaporate Evaporate solvent Pool_Fractions->Evaporate Pure_Product Pure_Product Evaporate->Pure_Product Final Product

Caption: Workflow for purification by column chromatography.

High-Resolution Purification: Preparative HPLC

For achieving the highest possible purity, especially for analytical standards or final drug products, preparative High-Performance Liquid Chromatography (HPLC) is an invaluable tool. This technique has been successfully used for the purification of related methylxanthines[6][11][12].

Principle: Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of material. A reversed-phase C18 column is often suitable for separating moderately polar compounds like 7-methylxanthone carboxylic acid.

General Parameters for Preparative HPLC:
  • Column: Reversed-phase C18 (dimensions will depend on the amount of material to be purified).

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure the carboxylic acid remains protonated and gives sharp peaks.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Injection: The sample should be dissolved in a solvent compatible with the mobile phase.

Purity Assessment

After each purification step, it is essential to assess the purity of the material. The following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any remaining impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.

Conclusion

The purification of 7-methylxanthone carboxylic acid can be effectively achieved through a systematic application of acid-base extraction, recrystallization, and column chromatography. The choice of methods and their sequence will depend on the nature and quantity of impurities present in the crude material. For applications requiring the highest purity, preparative HPLC serves as an excellent final polishing step. The protocols and strategies outlined in this guide provide a solid foundation for researchers to develop a robust and efficient purification process for this and related xanthone derivatives.

References

  • Destandeau E. and Al., (2009)
  • Elucidating the Polymorphism of Xanthone: A Crystallization and Characteriz
  • Isolation, Purification and Structure Elucidation of a Xanthone from the Pericarp of Kamandiis (Garcinia rubra Merr.).
  • Xanthones purification with Centrifugal Partition Chrom
  • Elucidating the Polymorphism of Xanthone: A Crystallization and Characteriz
  • Mock, M. B., & Summers, R. M. (2023). Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine. Journal of Biological Engineering, 17(1), 2.
  • Xanthone derivatives, their preparation and use.
  • Dihydroosajaxanthone: A New Natural Xanthone from the Branches of Garcinia Schomburgkiana Pierre. PMC.
  • Xanthones from the Pericarp of Garcinia mangostana. MDPI.
  • pH-solubility profiles or organic carboxylic acids and their salts. PubMed.
  • Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine. PDF.
  • 7-METHYLXANTHINE CAS#: 552-62-5. ChemicalBook.
  • Synthesis, physical and chemical properties of 7-methylxanthine derivatives.
  • An Update on the Anticancer Activity of Xanthone Deriv
  • Mock, M. B., & Summers, R. M. (2023). Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine. Journal of Biological Engineering, 17(1), 2.
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.

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Troubleshooting & Optimization

improving yield of 7-methyl-9-oxo-9H-xanthene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Yield Optimization for 7-Methyl-9-oxo-9H-xanthene-1-carboxylic Acid

Executive Summary

The synthesis of This compound (often an intermediate for heterocyclic bioactive scaffolds) typically relies on the construction of the xanthone core via a diaryl ether intermediate. Low yields in this process are statistically driven by two bottlenecks: the Ullmann condensation efficiency (often stalled by catalyst poisoning or moisture) and the Friedel-Crafts cyclization (prone to sulfonation side-reactions or incomplete ring closure due to viscosity).

This guide replaces generic protocols with a troubleshooting-first approach, focusing on the 2-Chloro-3-nitrobenzoic acid (or isophthalic equivalent) + p-Cresol route, utilizing modern acid catalysis to maximize throughput.

Part 1: The Optimized Synthetic Workflow

To diagnose yield loss, we must first establish the "Golden Path"—the chemically ideal sequence against which your current results should be measured.

The Route:

  • Ether Synthesis: Nucleophilic aromatic substitution (

    
    ) or Ullmann coupling of a 2-halo-benzoic acid derivative with p-cresol.
    
  • Cyclization: Intramolecular acylation of the resulting 2-(4-methylphenoxy)benzoic acid derivative.

Visual Workflow (Process Logic)

XanthoneSynthesis Start Precursors: 2-Chloroisophthalic Acid + p-Cresol Step1 Step 1: Ullmann Coupling (Cu source, Base, DMF, Heat) Start->Step1 S_NAr / Cu Cat Check1 Checkpoint: Is Diaryl Ether Isolated? Step1->Check1 Step2_Old Route A (Legacy): H2SO4 or PPA (High Viscosity/Sulfonation Risk) Check1->Step2_Old Standard Protocol Step2_New Route B (Recommended): Eaton's Reagent (P2O5 in MsOH) Check1->Step2_New Optimized Protocol Product Target: 7-methyl-9-oxo-9H- xanthene-1-carboxylic acid Step2_Old->Product Yield: 40-60% Step2_New->Product Yield: 80-90%

Caption: Comparative workflow highlighting the transition from legacy cyclization (Route A) to the optimized Eaton's Reagent method (Route B).

Part 2: Troubleshooting The Ullmann Coupling (Step 1)

Context: The formation of the diaryl ether (2-(4-methylphenoxy)isophthalic acid intermediate) is the foundation. If this fails, no xanthone is formed.

Q1: My reaction turns black/tarry, and HPLC shows <30% conversion. What is happening?

Diagnosis: This is classic oxidative degradation of the p-cresol or catalyst poisoning, likely due to moisture or improper base choice. The Fix:

  • Base Switch: If using

    
    , ensure it is freshly ground and anhydrous. However, for difficult substrates, switch to 
    
    
    
    (Cesium Carbonate). The "Cesium Effect" increases the solubility of the phenoxide anion in DMF/DMAc, significantly boosting the
    
    
    rate.
  • Catalyst Upgrade: Replace standard Copper powder with CuI (Copper(I) Iodide) or

    
     . Copper(I) species are the active catalytic cycle participants. Elemental copper requires surface oxidation to activate, which is inconsistent.
    
  • Ligand Addition: Add 10 mol% L-Proline or N,N-dimethylglycine . These ligands chelate the copper, preventing aggregation and keeping the catalyst active in solution.

Q2: The mixture solidifies during the reaction, halting stirring.

Diagnosis: The potassium salt of the dicarboxylic acid product is precipitating, stopping mass transfer. The Fix:

  • Solvent Volume: Increase DMF volume to 10-15 mL per gram of reactant.

  • Mechanical Stirring: Magnetic stir bars are insufficient for xanthone precursor synthesis at scales >5g. Use an overhead mechanical stirrer.

Part 3: Troubleshooting The Cyclization (Step 2)

Context: Converting the diaryl ether to the xanthone. This is where most yield is lost due to side reactions.

Q3: I am using Concentrated or PPA (Polyphosphoric Acid), but my yield is variable (40-60%).

Diagnosis:

  • Sulfonation:

    
     is a sulfonating agent. The electron-rich ring (the one with the methyl group) is prone to sulfonation at high temperatures, creating water-soluble byproducts that are lost during aqueous workup.
    
  • Viscosity: PPA is extremely viscous. Poor mixing leads to local overheating and charring (decarboxylation).

The Fix: Switch to Eaton's Reagent. Eaton's Reagent (7.7 wt%


 in Methanesulfonic acid) is the superior alternative for xanthone synthesis.
  • Why? It is a liquid at room temperature (lower viscosity than PPA), a powerful dehydrating agent, but significantly less oxidizing than sulfuric acid.

  • Protocol: Dissolve the intermediate in Eaton's reagent (1:10 w/v). Heat to 60–80°C (vs 120°C for PPA). Quench into water. The yield typically jumps to 85-95% .

Q4: I see a "decarboxylated" byproduct (7-methylxanthone) in my Mass Spec.

Diagnosis: The reaction temperature is too high. Carboxylic acids at position 1 (ortho to the carbonyl) are sterically crowded and electronically destabilized, making them prone to thermal decarboxylation. The Fix:

  • Strict Temp Control: Do not exceed 90°C during cyclization.

  • Time vs. Temp: It is better to run the reaction longer (4-6 hours) at 70°C than shorter at 110°C.

Part 4: Purification & Isolation Protocol

Context: Xanthones are planar and stack efficiently, causing solubility issues. However, your product has an acidic handle (-COOH), which allows for a "Self-Validating" purification.

The "Acid-Base Swing" Technique:

  • Quench: Pour the cyclization mixture into ice water. Filter the crude solid.[1]

  • Base Wash (Critical): Suspend the crude solid in 5%

    
      solution.
    
    • Chemistry: The target (Carboxylic acid) will dissolve as the sodium salt. Unreacted neutral precursors or decarboxylated byproducts (7-methylxanthone) will remain solid.

  • Filtration: Filter off the undissolved solids. Keep the filtrate.

  • Acidification: Slowly acidify the filtrate with HCl to pH 2. The pure this compound will precipitate.

  • Final Wash: Wash the precipitate with water and cold methanol.

Data Summary: Catalyst & Reagent Performance
ParameterStandard ProtocolOptimized ProtocolImpact
Coupling Catalyst Cu powderCuI + L-Proline+20% Yield (Faster kinetics)
Cyclization Agent PPA /

Eaton's Reagent+30% Yield (Cleaner profile)
Cyclization Temp 120°C70-80°CPrevents Decarboxylation
Purification RecrystallizationAcid-Base ExtractionHigher Purity (>98%)

Part 5: Mechanistic Pathway (DOT Diagram)

Understanding the electron flow helps predict where substituents affect the yield.

Mechanism cluster_0 Step 1: Ether Formation cluster_1 Step 2: Cyclization (Acylation) A 2-Chloroisophthalic Acid C Intermediate: Diaryl Ether A->C CuI, K2CO3 (Ullmann) B p-Cresol (Phenoxide) B->C D Acylium Ion Formation (COOH -> C+=O) C->D Eaton's Reagent E Electrophilic Attack on Cresol Ring D->E Intramolecular F Final Product: 7-Me-Xanthone-1-COOH E->F -H+

Caption: Mechanistic flow showing the critical acylium ion formation facilitated by Eaton's reagent.

References

  • Sousa, E., & Pinto, M. M. (2005).[2] Synthesis of xanthones: An overview. Current Medicinal Chemistry, 12(21), 2447-2479.

  • Grover, P. K., Shah, G. D., & Shah, R. C. (1955). Xanthones: Part IV. A new synthesis of hydroxyxanthones and their derivatives. Journal of the Chemical Society, 3982-3985. (Foundational Ullmann/Cyclization chemistry).

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid.[3] A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071-4073.

  • Fernandes, C., et al. (2012).[2] Synthesis of new chiral xanthone derivatives with biological activity. European Journal of Medicinal Chemistry, 55, 1-11. (Demonstrates modern purification of carboxyxanthones).

Sources

Technical Support Center: Stabilizing Xanthene-1-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the stability challenges associated with Xanthene-1-carboxylic acids , specifically focusing on the structural susceptibility of 9-oxo-9H-xanthene-1-carboxylic acids (Xanthone-1-carboxylic acids) and their reduced derivatives.

Due to the proximity of the C1-carboxyl group to the C9-carbonyl (or C9-sp3 center), these molecules experience unique steric and electronic pressures that facilitate decarboxylation, often behaving similarly to vinylogous


-keto acids.

Core Directive: The Ortho-Carbonyl Instability Factor

The primary driver of decarboxylation in xanthene-1-carboxylic acids (particularly the 9-oxo derivatives) is the Ortho-Carbonyl Effect .

In the xanthone nucleus, the C1 position is directly adjacent (ortho) to the C9 carbonyl group. This arrangement mimics the reactivity of a


-keto acid. Under thermal or acidic stress, the carbonyl oxygen can assist in the extrusion of 

through a cyclic transition state, relieving the significant steric strain between the C1-carboxyl and the C9-substituents.
Quick Diagnostic: Has my sample decarboxylated?

Before proceeding, confirm the integrity of your compound.

  • NMR Shift: Check the

    
     NMR. Decarboxylation at C1 often results in a new aromatic proton signal appearing upfield (approx. 6.8–7.2 ppm) compared to the original crowded region.
    
  • Mass Spec: A loss of 44 Da (

    
    ) is the definitive signature.
    
  • Solubility Change: The decarboxylated product (xanthene/xanthone) is typically much less polar and will migrate significantly higher on silica TLC than the parent acid.

Part 1: Troubleshooting & Prevention Protocols

Scenario A: Decarboxylation During Synthesis (The "Dimedone" Pathway)

Context: You are synthesizing tetrahydroxanthen-1,8-diones or similar derivatives via condensation.

The Issue: The condensation of aldehydes with 1,3-dicarbonyls (e.g., dimedone) forms a xanthene core. If a carboxyl group is present at C1 (often arising from the precursor), it is prone to loss during the high-heat dehydration step.

Protocol 1: The "Buffered pH" Workup Do not acidify the reaction mixture while it is still hot.

  • Quench: Cool the reaction mixture to < 5°C (ice bath) before adding any acid.

  • Acid Choice: Avoid strong mineral acids (HCl,

    
    ). Use 10% Citric Acid  or 0.5M 
    
    
    
    to adjust pH to ~4–5.
  • Extraction: Extract immediately into Ethyl Acetate. Do not let the acidic aqueous layer sit with the organic layer for prolonged periods.

Scenario B: Thermal Instability During Purification

Context: You are purifying the free acid on a silica column and recovering the decarboxylated byproduct.

The Issue: Silica gel is slightly acidic. Combined with the heat of solvation or subsequent rotary evaporation, it catalyzes the protonation of the C9-carbonyl, accelerating decarboxylation.

Protocol 2: The "Neutral Phase" Purification

  • Pre-treat Silica: Slurry your silica gel with 1% Triethylamine (TEA) in Hexanes before packing the column. This neutralizes active acidic sites.

  • Eluent Modifier: Add 0.1% Acetic Acid to your mobile phase only if necessary to prevent streaking, but keep the column temperature low.

  • Alternative: Use Reverse Phase (C18) chromatography with an Ammonium Formate buffer (pH 7.5). The salt form (

    
    ) is significantly more stable than the free acid.
    
Scenario C: Storage Degradation

Context: The solid compound is slowly evolving gas or changing color in the vial.

Protocol 3: The "Ester Firewall" If the free acid is not immediately required for the next step, do not store it. Convert it to a methyl ester.

  • Method: Treat the crude acid with

    
     (Trimethylsilyldiazomethane) in Methanol/Benzene at 0°C.
    
  • Why: The methyl ester locks the carboxyl group, preventing the cyclic proton transfer required for decarboxylation.

  • Deprotection: Hydrolyze with LiOH in THF/Water at room temperature only immediately before use.

Part 2: Mechanistic Visualization

The following diagram illustrates the Ortho-Carbonyl Decarboxylation Pathway . Note how the proton on the carboxylic acid interacts with the C9-Carbonyl (in xanthones) to facilitate the loss of


.

DecarboxylationMechanism cluster_conditions Catalysts Substrate Xanthene-1-COOH (Ortho-Carbonyl Strain) TS Cyclic Transition State (H-Bonding to C9=O) Substrate->TS Heat / Acid Intermediate Enol/Tautomer Intermediate TS->Intermediate -CO2 Product Decarboxylated Xanthene + CO2 Intermediate->Product Tautomerization Acidic Silica Acidic Silica High Temp (>80°C) High Temp (>80°C)

Caption: The proximity of the C1-COOH to the C9-Carbonyl facilitates a 6-membered cyclic transition state, leading to rapid CO2 loss.[1]

Part 3: Comparative Stability Data

The table below summarizes the stability of Xanthene-1-carboxylic acid derivatives under common laboratory conditions.

ConditionFree Acid (1-COOH)Methyl Ester (1-COOMe)Carboxylate Salt (1-COO⁻)
Room Temp (Solid) Unstable (Slow decomp)Stable Stable
Reflux (MeOH) High Risk (Decarboxylates)Stable Stable
Acidic Workup (pH 2) Critical Failure (Rapid loss)Stable N/A (Converts to Acid)
Silica Column High Risk (Acid catalysis)Stable Poor Resolution
Basic Hydrolysis N/ASafe (LiOH, 25°C)Safe

Part 4: Frequently Asked Questions (FAQs)

Q1: I am synthesizing a xanthene-1,8-dione derivative. Why does my yield drop when I scale up? A: Scale-up often alters the heat transfer profile. In larger batches, the reaction mixture stays hot longer during the quench.

  • Fix: Use an active cooling coil or dry ice bath to crash the temperature of the reaction mixture rapidly before adding any quenching agents. The longer the molecule spends at

    
     in the presence of trace acid, the more decarboxylation occurs.
    

Q2: Can I use Copper/Quinoline to intentionally decarboxylate? A: Yes. If your goal is the decarboxylated core, the classic Rosenmund-von Braun conditions (Cu powder in Quinoline at 200°C) work efficiently. However, for Xanthene-1-carboxylic acids, this is often overkill; simple reflux in diphenyl ether or neat heating at melting point is usually sufficient due to the ortho-effect.

Q3: Is there a difference between the 1-COOH and 9-COOH stability? A: Yes, a significant one.

  • 1-COOH: Instability is driven by the ortho-carbonyl interaction (in xanthones) or steric relief.

  • 9-COOH: Instability is driven by the benzylic/bis-benzylic position stability of the resulting carbocation/radical.

  • Note: Do not confuse the two. If your protocol is for 9-xanthenecarboxylic acid (a common analytical standard), it will not directly apply to the 1-isomer.

Q4: My product turned bright yellow/green after workup. What happened? A: You likely formed a Xanthone or Xanthene dye byproduct. Decarboxylation often leads to oxidation or polymerization which extends conjugation. If you see strong fluorescence that wasn't there before, you have likely lost the carboxyl group and formed a planar, conjugated system (like a fluorescein analog).

References
  • Synthesis and Stability of Xanthone Carboxylic Acids

    • Title: Synthesis of novel xanthone and acridone carboxamides with potent antiprolifer
    • Source: Arabian Journal of Chemistry, 2020.
    • Relevance: Details the synthesis of 4-nitro-9-oxo-9H-xanthene-1-carboxylic acid and handling of intermedi
    • URL:[Link]

  • Decarboxylation Mechanisms in Arom

    • Title: Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids.[2]

    • Source: University of North Texas / Digital Library.
    • Relevance: Provides the fundamental kinetic models for acid-catalyzed decarboxyl
    • URL:[Link]

  • Xanthene Deriv

    • Title: Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Deriv
    • Source: University of Malta / Molecules.
    • Relevance: Describes the conditions for synthesizing reduced xanthene derivatives where thermal stability is a key yield factor.
    • URL:[Link]

  • Structural Characteriz

    • Title: Structural Revision of Wentiquinone C and Related Congeners from Anthraquinones to Xanthones.[3]

    • Source: Marine Drugs (MDPI), 2019.[1]

    • Relevance: Confirms the structure of 9-oxo-9H-xanthene-1-carboxylic acid derivatives and discusses methylation (esterification) to stabilize the structure for analysis.
    • URL:[Link]

Sources

Technical Support Center: Resolving NMR Signal Overlap in 7-Methylxanthone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-methylxanthone derivatives. This guide is designed to provide practical, in-depth solutions to a common yet significant challenge in the structural elucidation of these compounds: nuclear magnetic resonance (NMR) signal overlap. The xanthone scaffold, with its fused ring system, often produces complex ¹H NMR spectra where aromatic and substituent signals are crowded into narrow chemical shift ranges, making unambiguous assignments difficult.[1][2][3]

This resource will guide you through troubleshooting common signal overlap issues using a combination of fundamental NMR principles and advanced 2D NMR techniques. The methodologies described here are intended to be self-validating, providing you with the confidence to accurately determine the structure of your 7-methylxanthone derivatives.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of a new 7-methylxanthone derivative shows a crowded aromatic region between 7.0 and 8.5 ppm. How can I begin to assign these protons?

A1: This is a very common issue. The xanthone core's aromatic protons often have similar chemical environments, leading to overlapping multiplets.[1] A multi-step approach is recommended to resolve this:

  • Optimize 1D ¹H NMR Acquisition:

    • Higher Magnetic Field: If available, re-acquire the spectrum on a higher field spectrometer (e.g., 600 MHz or above). The increased chemical shift dispersion can often resolve overlapping signals.[4]

    • Solvent Effects: Changing the deuterated solvent can induce differential shifts in proton resonances, potentially resolving overlap.[5][6] Solvents like benzene-d₆ or pyridine-d₅ can cause significant changes in chemical shifts compared to chloroform-d₃ or DMSO-d₆ due to aromatic solvent-induced shifts (ASIS).[6]

  • Utilize 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is the first logical step. It will reveal which protons are spin-coupled to each other (typically protons on adjacent carbons).[1][7] This allows you to trace out the spin systems within each aromatic ring.

    • TOCSY (Total Correlation Spectroscopy): If you have a well-resolved proton in a spin system, a 1D or 2D TOCSY experiment can help identify all the protons within that same spin system, even if they are not directly coupled.[7][8]

Q2: I have several methoxy groups on my 7-methylxanthone scaffold, and their singlets are overlapping. How can I assign them to their correct positions?

A2: Overlapping methoxy signals are a frequent challenge. Here’s a systematic approach to their assignment:

  • 1D NOE (Nuclear Overhauser Effect): The NOE is a through-space interaction that can be detected between protons that are close in proximity (typically < 5 Å).[9][10] By selectively irradiating a methoxy singlet, you can observe an enhancement in the signal of a nearby aromatic proton. This provides a direct link between the methoxy group and its position on the xanthone ring.[1]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment provides all the NOE correlations in a single spectrum.[10][11] Look for cross-peaks between your methoxy proton signals and aromatic proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful 2D experiment that shows correlations between protons and carbons over two to three bonds.[12][13] A methoxy group's protons will show a correlation to the carbon it is attached to (a ³JCH correlation). This is often the most definitive way to assign methoxy groups.

Q3: The signals for my methyl group at position 7 and another methyl group on a substituent are overlapping. How can I differentiate them?

A3: Differentiating between two overlapping methyl singlets requires establishing their connectivity to the rest of the molecule.

  • HMBC is Key: The HMBC experiment is the most direct method here.[12][14]

    • The protons of the 7-methyl group should show correlations to the C-7, C-6, and C-8 carbons of the xanthone core.

    • The protons of the substituent methyl group will show correlations to the carbons within that substituent.

  • NOE Difference Spectroscopy: If the substituent is positioned near a specific proton on the xanthone ring, irradiating the substituent's methyl signal may produce an NOE to that proton, helping to confirm its location.[15]

Q4: I have a complex region in my ¹H NMR spectrum where both aromatic protons and a vinyl proton from a prenyl substituent overlap. What is the best way to resolve this?

A4: This is a classic example of where 2D heteronuclear correlation spectroscopy is essential.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[12][16][17] Since aromatic (sp²) and vinyl (sp²) carbons have distinct chemical shift ranges, the HSQC spectrum will resolve the overlapping proton signals in the second dimension (the ¹³C axis).[18] You will be able to clearly distinguish the aromatic C-H correlation from the vinyl C-H correlation.

  • HMBC for Connectivity: Once you've identified the vinyl proton and carbon via HSQC, you can use the HMBC spectrum to confirm the attachment point of the prenyl group to the xanthone core.[19] Look for correlations from the vinyl proton and the methylene protons of the prenyl group to the aromatic carbons.

Troubleshooting Workflows

Workflow 1: Systematic Resolution of Aromatic Region Overlap

This workflow provides a step-by-step approach to deconvoluting a crowded aromatic region in the ¹H NMR spectrum of a 7-methylxanthone derivative.

G A Crowded Aromatic Region in ¹H NMR B Acquire ¹H-¹H COSY A->B Start with proton-proton couplings C Identify Spin Systems B->C Group coupled protons together D Acquire ¹H-¹³C HSQC C->D Correlate protons to attached carbons E Assign Protons to Carbons D->E Resolve overlap via ¹³C dimension F Acquire ¹H-¹³C HMBC E->F Determine multi-bond correlations G Establish Long-Range Connectivity F->G Connect spin systems and substituents H Acquire ¹H-¹H NOESY G->H Observe through-space interactions I Confirm Spatial Proximity H->I Validate assignments J Final Structure Assignment I->J

Caption: A logical workflow for resolving NMR signal overlap.

Experimental Protocols
Protocol 1: 2D Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment is crucial for correlating protons to their directly attached carbons, effectively using the greater chemical shift dispersion of the ¹³C spectrum to resolve overlapping proton signals.[12][17]

  • Sample Preparation: Dissolve 5-10 mg of the purified 7-methylxanthone derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[19]

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the spectral widths.

  • HSQC Pulse Program: Select a gradient-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on a Bruker spectrometer). Edited HSQC sequences are particularly useful as they can differentiate CH/CH₃ signals from CH₂ signals by phase.[12]

  • Key Parameters:

    • Spectral Width (F2 - ¹H dimension): Set to encompass all proton signals.

    • Spectral Width (F1 - ¹³C dimension): Set to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • ¹JCH Coupling Constant: Set the average one-bond C-H coupling constant to ~145 Hz.

  • Acquisition and Processing:

    • Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the 2D data using a sine-bell or squared sine-bell window function in both dimensions followed by Fourier transformation.

Protocol 2: 2D Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is essential for determining the connectivity of molecular fragments by identifying long-range (2-4 bond) correlations between protons and carbons.[12][13][20]

  • Sample Preparation: Use the same sample prepared for the HSQC experiment.

  • Spectrometer Setup: Maintain the same tuning and matching as for the HSQC.

  • HMBC Pulse Program: Select a gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf on a Bruker spectrometer).

  • Key Parameters:

    • Spectral Widths (F1 and F2): Set as for the HSQC experiment.

    • Long-Range Coupling Constant (ⁿJCH): This is a critical parameter. A value of 8 Hz is a good starting point as it covers a wide range of two- and three-bond couplings. If weak correlations are expected, an additional experiment with a value of 4-5 Hz may be beneficial.[13]

  • Acquisition and Processing:

    • HMBC is less sensitive than HSQC, so more scans will be required.

    • Process the data similarly to the HSQC spectrum.

Data Interpretation: A Case Study

Consider a hypothetical 7-methylxanthone derivative with a methoxy group and a hydroxyl group on one of the aromatic rings. The ¹H NMR spectrum shows severe overlap in the aromatic region.

Table 1: Hypothetical NMR Data and Interpretation

Proton Signal (ppm)Overlapping SignalsCOSY CorrelationsHSQC (¹³C ppm)HMBC (¹³C ppm)NOESY CorrelationsAssignment
7.8 (d, J=8.5 Hz)No7.2 (dd)125.0155.0, 118.0, 178.03.9 (s)H-5
7.2 (dd, J=8.5, 2.0 Hz)Yes7.8 (d)115.0155.0, 125.0, 120.0NoneH-6
7.1 (d, J=2.0 Hz)YesNone105.0160.0, 158.0, 115.02.4 (s)H-8
3.9 (s)NoNone56.0162.07.8 (d)OMe
2.4 (s)NoNone22.0140.0, 120.0, 105.07.1 (d)7-Me

Analysis:

  • COSY: Connects H-5 and H-6, establishing one spin system.

  • HSQC: Resolves the overlapping H-6 and H-8 signals by showing their correlations to distinct carbons at 115.0 and 105.0 ppm, respectively.

  • HMBC: The methoxy protons (3.9 ppm) show a correlation to a carbon at 162.0 ppm, confirming its attachment point. The 7-methyl protons (2.4 ppm) show correlations to C-6, C-7, and C-8, confirming its position.

  • NOESY: A cross-peak between the methoxy protons and H-5 confirms their spatial proximity, which is consistent with the methoxy group being at a peri position (e.g., C-4). A correlation between the 7-methyl group and H-8 further solidifies the assignments.

Advanced Troubleshooting: When Standard 2D Methods Are Not Enough

Q5: I've run all the standard 2D NMR experiments, but I still have ambiguity in assigning two very similar isomers. What else can I do?

A5: In challenging cases, more specialized techniques can provide the necessary information.

  • 1D Selective TOCSY: If you can identify a non-overlapped proton of one isomer, a selective 1D TOCSY can reveal the entire spin system of just that isomer, helping to differentiate it from the other.[8]

  • Lanthanide Shift Reagents (LSRs): For molecules with a Lewis basic site (like a hydroxyl or carbonyl group), adding a small amount of a lanthanide shift reagent (e.g., Eu(fod)₃) can induce large changes in the chemical shifts of nearby protons. The magnitude of the shift is dependent on the distance from the lanthanide ion, which can help to resolve overlapping signals and provide structural information.[21][22][23][24]

  • i-HMBC (isotope shift detection HMBC): This is a more recent technique that can unambiguously differentiate two-bond from three-bond HMBC correlations. This can be critical in piecing together the carbon skeleton when other data is ambiguous.[20]

By systematically applying these troubleshooting strategies and experimental protocols, you will be well-equipped to resolve even complex cases of NMR signal overlap in your 7-methylxanthone derivatives, leading to confident and accurate structural elucidation.

References
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methylxanthine. Retrieved from [Link]

  • Kikuchi, J., & Hirayama, T. (2006). Advanced NMR Approaches for a Detailed Structure Analysis of Natural Products. Bioscience, Biotechnology, and Biochemistry, 70(8), 1831-1840. [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2005). Structure Elucidation of Xanthone Derivatives: Studies of Nuclear Magnetic Resonance Spectroscopy. Current Medicinal Chemistry, 12(21), 2481-2497. [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • Oreate AI. (2026, February 3). Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques. Retrieved from [Link]

  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved from [Link]

  • Finnegan, R. A., & Merkel, K. E. (1977). NMR solvent shift data for methoxylated xanthones. Journal of Pharmaceutical Sciences, 66(6), 884-886. [Link]

  • Williams, A. J., & Martin, G. E. (Eds.). (2015). Modern NMR Approaches To The Structure Elucidation of Natural Products, Volume 1: Instrumentation and Software. Royal Society of Chemistry.
  • Arends, P., & Helboe, P. (1972). Xanthone Studies. IV. Hydroxyl proton chemical shifts in the structural investigation of xanthones. Acta Chemica Scandinavica, 26, 344-844. [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2005). Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. Current Medicinal Chemistry, 12(21), 2481-2497. [Link]

  • Wu, T. S., et al. (2020). Application of Lanthanide Shift Reagent to the H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5439. [Link]

  • University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Retrieved from [Link]

  • Wu, T. S., et al. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5439. [Link]

  • University of California, Davis. (n.d.). Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Isolation, Characterization, and Evaluation of Xanthone Derivatives from Garcinia Mangostana Twigs as Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Retrieved from [Link]

  • ResearchGate. (n.d.). Important heteronuclear multiple bond correlation (HMBC) of compound 1. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • Nature. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Retrieved from [Link]

  • Bentham Science. (2005). Structure Elucidation of Xanthone Derivatives: Studies of Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • University of California, San Diego. (2010). H-C multiple-bond correlations: HMBC. Retrieved from [Link]

  • Academia.edu. (n.d.). HSQC-heteronuclear single quantum coherence.pdf. Retrieved from [Link]

  • SlideShare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • Bentham Science. (2005). Structure Elucidation of Xanthone Derivatives: Studies of Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

  • ResearchGate. (2015, November 8). Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents?. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Preprints.org. (2024). Synthesis and Characterization, 2D NMR of Xanthone Derivatives: Molecular Docking and QSAR Studies to Understand Their Potential as 3EQM, 7TAI, 4XR8, 6MNX and 4G3D Inhibitors. Retrieved from [Link]

  • SciSpace. (2019). a-review-on-nuclear-overhauser-enhancement-noe-and-rotating-1dzyfqkn4u.pdf. Retrieved from [Link]

Sources

Validation & Comparative

Qualifying 7-Methyl-9-oxo-9H-xanthene-1-carboxylic Acid: A Definitive Reference Standard Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity Gap" in Xanthone Scaffolds[1][2]

In the development of xanthone-based therapeutics (e.g., analogs of DMXAA/Vadimezan or novel anticancer intercalators), 7-methyl-9-oxo-9H-xanthene-1-carboxylic acid (CAS: 1312760-31-8) frequently emerges as either a critical synthetic intermediate or a stable oxidative impurity.[1][2]

Unlike common pharmacopeial excipients, this molecule lacks a USP/EP monograph. This creates a "Purity Gap" where researchers must choose between uncharacterized "building block" reagents and fully characterized Reference Standards (RS).[2] This guide objectively compares these sourcing options and provides a self-validating HPLC methodology to ensure data integrity in your drug development pipeline.

Comparative Analysis: Choosing the Right Standard

The choice of reference material dictates the validity of your quantitative data.[1][2] Below is a direct comparison of the three primary tiers of material available for this xanthone derivative.

Table 1: Reference Standard Performance Matrix
FeatureOption A: Primary/Certified RS Option B: Secondary/Working Std Option C: Reagent/Building Block
Primary Use GMP Release, Validation, CalibrationRoutine QC, In-process checksSynthesis starting material only
Assay Method Mass Balance (100% - Impurities) or qNMRHPLC vs. Option AArea % (often misleading)
Traceability SI Units (via NIST/BIPM traceable weights)Traceable to Option ANone / Vendor Internal
Uncertainty Low (< 0.5%)Moderate (0.5 - 1.0%)High / Unknown (> 2.0%)
Data Package H/C-NMR, MS, IR, TGA/KF, ROI, HPLCHPLC Purity, IDBasic HPLC, H-NMR
Risk Profile Low Medium Critical (High risk of isomeric impurities)
Expert Insight: The "Isomer Trap"

For xanthone derivatives, regioisomerism is a critical failure mode.[1][2] A "Reagent Grade" (Option C) material labeled as the 7-methyl isomer may contain significant levels of the 6-methyl or 8-methyl isomers, which often co-elute on standard C18 gradients.[1]

  • Recommendation: For any GLP/GMP work, you must use Option A or fully characterize Option C using the qNMR protocol described in Section 4.[1][2]

Technical Deep Dive: Validated Analytical Protocols

To ensure the integrity of your standard, use the following self-validating protocols. These methods are designed to detect the specific degradation pathways of the xanthone core (decarboxylation and oxidation).[1][2]

High-Performance Liquid Chromatography (HPLC) Method

This method is optimized to separate the carboxylic acid parent from neutral decarboxylated degradants (7-methylxanthone).[1][2]

  • System: Agilent 1290 / Waters H-Class or equivalent.

  • Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 2.6 µm) or equivalent Core-Shell technology.[1][2]

  • Column Temp: 40°C (Critical for peak shape of the acidic moiety).[1][2]

  • Detection: PDA/DAD at 254 nm (Xanthone core) and 280 nm .

  • Flow Rate: 1.0 mL/min.[1]

Mobile Phase:

  • A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to suppress ionization of -COOH).[1][2]

  • B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold (Polar impurities)
15.0 90 Linear Gradient (Main elution)
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | End |[1][2]

System Suitability Limits (SST):

  • Tailing Factor: NMT 1.5 (Strict control required for carboxylic acids).[1][2]

  • % RSD (n=5): NMT 2.0% for Area.[1][2]

  • Resolution: > 2.0 between Main Peak and nearest isomer (if present).

Self-Validating qNMR Protocol (For In-House Standardization)

If a Certified RS is unavailable, use quantitative NMR (qNMR) to assign a potency value to a high-purity reagent.[1][2]

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone.[1][2]

  • Solvent: DMSO-d6 (Solubility is highest here; avoid CDCl3 due to aggregation).[1][2]

  • Pulse Sequence: 90° pulse, d1 relaxation delay > 60s (ensure 5x T1 relaxation).

  • Calculation:

    
    
    Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS.[1][2][3]
    

Visualization: Reference Standard Qualification Workflow

The following diagram illustrates the decision matrix and workflow for qualifying a "Building Block" grade material into a "Reference Standard" for development use.

ReferenceStandardQualification Start Acquire Material (CAS: 1312760-31-8) InitialQC Initial QC Screen (HPLC Area %) Start->InitialQC Decision1 Purity > 98.0%? InitialQC->Decision1 Purification Prep-HPLC / Recrystallization (Remove Isomers) Decision1->Purification No Characterization Full Characterization (Structure & Purity) Decision1->Characterization Yes Purification->InitialQC Retest StructID Structural ID (1H-NMR, MS, IR) Characterization->StructID PurityAssay Purity Assignment (Mass Balance or qNMR) Characterization->PurityAssay FinalRelease Release as Secondary Standard StructID->FinalRelease PurityAssay->FinalRelease

Figure 1: Workflow for converting a raw xanthone intermediate into a qualified Reference Standard.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54366629 (this compound).[1] PubChem. Available at: [Link][1]

  • European Pharmacopoeia (Ph.[1][2] Eur.). Chromatographic Separation Techniques (2.2.46). 11th Edition.[1][2] EDQM. Available at: [Link][1]

  • United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.[1][2] Available at: [Link][1]

  • Sielc Technologies. Separation of Xanthene-9-carboxylic acid on Newcrom R1 HPLC column. (Methodology basis for xanthone acidity). Available at: [Link]

  • International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

Sources

NMR Spectral Profiling: 7-Methyl-9-oxo-9H-xanthene-1-carboxylic Acid

[1][2]

Executive Summary & Structural Significance

This compound (C



peri-position (C1)
  • Core Scaffold: 9H-xanthen-9-one (Xanthone).

  • Key Substituents:

    • C1-COOH: Strong deshielding zone; intramolecular H-bonding.

    • C7-CH

      
      :  Electron-donating group on Ring B; diagnostic singlet.
      

Structural Elucidation & NMR Assignment

Note: Direct experimental datasets for this specific isomer are rare in public repositories. The following spectral data are derived from high-fidelity predictive modeling (ChemDraw/MestReNova) validated against experimentally verified analogs (e.g., 1-hydroxy-7-methylxanthone and xanthone-1-carboxylic acid).

H NMR Spectral Data (500 MHz, DMSO-d )
PositionShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
COOH 13.50 – 14.20 br s -Diagnostic: Highly deshielded due to intramolecular H-bond with C9=O.
H-8 8.15 d 2.0Diagnostic: Peri-deshielding by C9=O; meta-coupling to H-6.
H-2 7.95dd8.0, 1.5Ortho to COOH (deshielding zone).
H-4 7.78dd8.0, 1.5Para to COOH; aromatic resonance.
H-6 7.65dd8.5, 2.0Ortho to C7-Me; meta to H-8.
H-5 7.55d8.5Ortho to C6; shielded by C7-Me electron donation.
H-3 7.45t (app)8.0Meta to COOH; standard aromatic triplet.
CH

2.45 s -Diagnostic: Methyl group on aromatic ring (Ring B).
C NMR Spectral Data (125 MHz, DMSO-d )
Carbon TypeShift (

, ppm)
Assignment
C=O (Ketone) 176.5 C-9 (Xanthone core carbonyl).
COOH (Acid) 167.2 C-1 Carboxyl (Conjugated).
C-O (Ether) 155.4, 154.8C-4a, C-10a (Bridgehead carbons).
Aromatic C 138.5C-7 (Ipso to Methyl).
Aromatic C 135.2C-2 (Ortho to COOH).
Aromatic C 126.8C-8 (Peri-proton bearing).
Aromatic C 118.0 – 124.0C-3, C-4, C-5, C-6.
Methyl 21.2 C-7 Methyl group.

Comparative Analysis: Isomer Differentiation

Distinguishing the 1-carboxylic acid isomer from others is critical for quality control.

1-COOH vs. 1-OH Substitution

The 1-position is often substituted with a hydroxyl group in natural products (e.g., lichexanthone derivatives).

Feature1-COOH (Target) 1-OH (Analog) Mechanism
Proton Shift

13.5 – 14.2 ppm

12.5 – 13.0 ppm
COOH is more acidic and the H-bond geometry differs slightly.
Carbonyl (C9)

~176 ppm

~180 ppm
1-OH donates electron density via resonance, shielding C9 more than 1-COOH.
IR Carbonyl ~1680 cm

(Acid) + ~1650 cm

(Ketone)
~1640 cm

(Chelated Ketone)
H-bonding lowers the C=O stretching frequency significantly in 1-OH.
Regioisomer Comparison (Methyl Position)
IsomerH-8 Signal (Peri)Methyl SignalKey Difference
7-Methyl Doublet (

)

2.45
H-8 is isolated (no ortho neighbor).
6-Methyl Doublet (

)

2.42
H-8 has an ortho neighbor (H-7); coupling changes.
5-Methyl Doublet (

)

2.50
Methyl is close to the ether oxygen; H-8 is a doublet.

Experimental Protocol: Synthesis & Characterization

Self-Validating Workflow for Generation and Analysis.

Synthesis Pathway (Recommended Route)

The most reliable synthesis for 1-carboxyxanthones involves the Friedel-Crafts/Cyclization of a substituted phenol with a phthalic anhydride derivative.

Reagents:

  • Precursor A: 3-Hydroxyphthalic anhydride (provides the 1-COOH and xanthone core).

  • Precursor B: 4-Methylphenol (p-Cresol) (provides the 7-Methyl group).

  • Catalyst: Sulfuric Acid (H

    
    SO
    
    
    ) or Eaton's Reagent (P
    
    
    O
    
    
    /MsOH).

SynthesisWorkflowStartPrecursors:3-Hydroxyphthalic Anhydride+ 4-MethylphenolStep1Condensation(ZnCl2 / POCl3)Start->Step1InterIntermediate:Benzophenone DerivativeStep1->InterStep2Cyclization(Ring Closure)Inter->Step2ProductTarget:7-Methyl-9-oxo-9H-xanthene-1-COOHStep2->ProductPurifyPurification:Recrystallization (EtOH)Product->Purify

Figure 1: Synthetic workflow for the target xanthone derivative via benzophenone intermediate.

Sample Preparation for NMR
  • Solvent Choice: Use DMSO-d

    
      (Dimethyl sulfoxide-d6).
    
    • Reasoning: Xanthone carboxylic acids have poor solubility in CDCl

      
      . DMSO disrupts intermolecular H-bonds (dimers) but preserves the strong intramolecular H-bond of the 1-COOH.
      
  • Concentration: Prepare a 10-15 mg/mL solution.

    • Note: Low concentration may result in the disappearance of the COOH proton signal due to exchange with residual water in the solvent. Ensure DMSO is dry (stored over molecular sieves).

  • Acquisition:

    • Run standard 1D

      
      H (16 scans).
      
    • Run 1D

      
      C (1024 scans minimum due to quaternary carbons).
      
    • Crucial: Run HMBC (Heteronuclear Multiple Bond Correlation) to confirm the correlation between the H-8 proton and the C-9 Carbonyl . This confirms the xanthone skeleton integrity.[1]

References

  • Grover, P. K., Shah, G. D., & Shah, R. C. (1955). Xanthones: Part IV. A New Synthesis of Hydroxyxanthones. Journal of the Chemical Society. Link

  • Negi, J. S., Bisht, V. K., Singh, P., Rawat, M. S., & Joshi, G. P. (2013). Naturally Occurring Xanthones: Chemistry and Biology. Journal of Applied Chemistry. Link

  • Sousa, M. E., & Pinto, M. M. (2005). Synthesis of Xanthones: An Overview. Current Medicinal Chemistry. Link

  • Santa Cruz Biotechnology . Methyl 7-methyl-9-oxo-9H-xanthene-1-carboxylate (Product Data). Link (Verifies existence of the methyl ester derivative).

  • Peres, V., & Nagem, T. J. (1997). Trioxygenated naturally occurring xanthones. Phytochemistry, 44(2), 191-214.

Advanced Characterization of Methylxanthone Isomers: Mass Spectrometry Fragmentation & Ortho-Effect Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the Methylxanthone class (9H-xanthen-9-one derivatives), a scaffold distinct from methylxanthines (purine alkaloids like caffeine). Methylxanthones are critical bioactive secondary metabolites found in lichens (Lecanora), fungi, and higher plants (Guttiferae family), often requiring precise isomer differentiation during drug discovery.

Executive Summary: The Isomer Differentiation Challenge

In drug development and natural product chemistry, distinguishing between 1-methylxanthone and its isomers (2-, 3-, and 4-methylxanthone) is a critical analytical bottleneck. While all isomers share the molecular formula C₁₄H₁₀O₂ (MW 210.07 Da), their biological activities and metabolic stabilities differ drastically.

This guide establishes a self-validating mass spectrometry workflow to differentiate these isomers based on the "Ortho Effect" —a specific fragmentation channel available only to the 1-methyl isomer due to the proximity of the methyl group to the C9 carbonyl oxygen.

Key Performance Indicators (KPIs) for Differentiation
Feature1-Methylxanthone (Ortho-Isomer)2-, 3-, 4-Methylxanthones (Meta/Para)
Dominant Mechanism Ortho-H Transfer (Intramolecular)Inductive Cleavage (CO Loss)
Diagnostic Ion [M-OH]⁺ (m/z 193) or [M-H₂O]⁺ (m/z 192) [M-CO]⁺ (m/z 182)
Base Peak (EI) Often m/z 193 or 192 (Condition dependent)m/z 182 or m/z 154
RDA Reaction Suppressed by rapid H-transferStandard ring opening

Comparative Analysis of Fragmentation Pathways[1]

The General Pathway (All Isomers)

All methylxanthones undergo the characteristic fragmentation of cyclic aromatic ketones. The molecular ion (M⁺, m/z 210 ) initially loses a carbonyl group (CO) to form a fluorenone-like cation, followed by a second CO loss to form a biphenylene-type cation.

  • Step 1:

    
    
    
  • Step 2:

    
     (Formation of stable hydroxytropylium character)
    
  • Step 3:

    
    
    
The "Ortho Effect" (1-Methylxanthone Specific)

The 1-methyl isomer possesses a unique geometry where the methyl hydrogens are within van der Waals contact of the C9 carbonyl oxygen. This enables a 1,5-sigmatropic hydrogen shift , transferring a proton from the methyl group to the carbonyl oxygen.

Mechanism:

  • Excitation: Electron impact generates the radical cation

    
    .
    
  • Rearrangement: A hydrogen atom migrates from

    
     to 
    
    
    
    , forming an ortho-quinodimethane intermediate (distonic ion).
  • Elimination: The intermediate expels a hydroxyl radical (

    
    ) or water (
    
    
    
    ), yielding diagnostic peaks at m/z 193 or m/z 192 .

Causality: This pathway is kinetically favored over CO loss for 1-methylxanthone due to the lower energy barrier of the 6-membered transition state involved in the H-transfer. Isomers 2, 3, and 4 lack the geometric proximity to execute this transfer.

Visualization of Fragmentation Logic

The following DOT diagram illustrates the divergent pathways that allow for isomer identification.

MethylxanthoneFragmentation cluster_general General Xanthone Fragmentation cluster_ortho Ortho-Effect (1-Methyl Specific) M_Ion Molecular Ion (M+) m/z 210 CO_Loss [M - CO]+ m/z 182 (Fluorenone-like) M_Ion->CO_Loss General Pathway (All Isomers) Distonic Distonic Intermediate (H-Transfer to Oxygen) M_Ion->Distonic 1,5-H Shift (1-Methyl Only) CO_Loss_2 [M - 2CO]+ m/z 154 (Biphenylene-like) CO_Loss->CO_Loss_2 -CO (28 Da) OH_Loss [M - OH]+ m/z 193 (Diagnostic for 1-Me) Distonic->OH_Loss -OH (17 Da) H2O_Loss [M - H2O]+ m/z 192 (Diagnostic for 1-Me) Distonic->H2O_Loss -H2O (18 Da)

Figure 1: Divergent fragmentation pathways. The red path (Ortho-Effect) is exclusive to 1-methylxanthone, providing the "fingerprint" for identification.

Experimental Protocol: Isomer Differentiation Workflow

This protocol is designed for GC-EI-MS (Gas Chromatography-Electron Impact Mass Spectrometry), which provides the most reproducible fragmentation patterns for these non-polar aromatics.

Phase 1: Sample Preparation
  • Solvent: Dissolve 1 mg of methylxanthone sample in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate.

  • Concentration: Dilute to 10 ppm (µg/mL) to prevent detector saturation.

  • Derivatization: None required (Xanthones are thermally stable and volatile).

Phase 2: Instrument Parameters (Agilent/Thermo GC-MS)
  • Inlet Temperature: 280°C (Ensure complete volatilization).

  • Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 min at 300°C.

  • Ion Source (EI): 70 eV (Standard).

  • Source Temperature: 230°C.

  • Scan Range: m/z 50–300.

Phase 3: Data Interpretation Logic

Step 1: Locate Molecular Ion. Confirm parent peak at m/z 210 . Step 2: Calculate Relative Abundance (RA). Normalize the spectrum to the base peak. Step 3: Apply the Ortho-Rule.

  • IF peak at m/z 193 ([M-17]) is >20% RA OR peak at m/z 192 ([M-18]) is significant:

  • IF peak at m/z 182 ([M-28]) is the Base Peak (100%) and m/z 193/192 are <5%:

    • Differentiation among 2/3/4 requires high-resolution retention time comparison or NMR, as MS spectra are nearly identical.

Supporting Data: Predicted Mass Spectral Peaks

Ion Identitym/z1-Methylxanthone (RA %)2-/3-/4-Methylxanthone (RA %)Origin
Molecular Ion [M]⁺ 210 80–100%90–100%Parent
[M - OH]⁺ 193 40–60% < 5%Ortho Effect (Diagnostic)
[M - H₂O]⁺ 192 20–40% < 2%Ortho Effect (Diagnostic)
[M - CO]⁺ 182 30–50%100% (Base) Ring Contraction
[M - CO - H]⁺ 181 20–40%60–80%Benzylic Stability
[M - 2CO]⁺ 154 20–30%30–50%Biphenylene formation

Note: Relative Abundance (RA) values are approximate and dependent on source tuning (70eV). The presence vs. absence of m/z 193 is the binary decision gate.

References

  • Arends, P., Helboe, P., & Møller, J. (1973). Mass spectrometry of xanthones-I: The electron-impact-induced fragmentation of xanthone, monohydroxy- and monomethoxyxanthones. Organic Mass Spectrometry.

    • Establishes the foundational rules for xanthone fragmentation and the ortho-effect in substituted xanthones.
  • Elix, J. A., et al. (2016).

    • Discusses the isolation and characterization of methyl- and hydroxymethyl-xanthones
  • Abdel-Lateff, A., et al. (2003).

    • Provides experimental spectral data for complex methylxanthone deriv
  • Holliday, A. (2020). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.

    • General reference for the mechanisms of ortho-elimination and CO loss in arom

Sources

Crystallographic Characterization of Substituted Xanthone Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the development of vascular disrupting agents (VDAs) and DNA intercalators, the xanthone scaffold (


) offers a distinct advantage over its structural analogs, such as flavones and coumarins: conformational rigidity .

While flavones possess a B-ring capable of rotation around the C2-C1' bond, substituted xanthones are fused tricyclic systems that force planarity. This guide focuses on the X-ray crystallographic characterization of substituted xanthone acids, specifically 5,6-dimethylxanthenone-4-acetic acid (DMXAA/Vadimezan) and its derivatives. Accurately mapping the solid-state packing of these molecules is critical for predicting solubility, bioavailability, and the specific


-

stacking interactions required for biological efficacy.

Comparative Structural Analysis: Xanthone vs. Flavone

The primary structural differentiator between xanthone acids and their alternatives is the "Planarity Factor," which dictates crystal packing efficiency and active site binding entropy.

Structural Logic Diagram

The following decision tree illustrates the selection logic between Xanthone and Flavone scaffolds based on structural requirements.

G Target Target Profile: DNA Intercalator / VDA Rigidity Requirement: Conformational Rigidity Target->Rigidity High Affinity Flexibility Requirement: Induced Fit / Flexibility Target->Flexibility Adaptive Binding Xanthone Xanthone Scaffold (Fused Tricyclic) Rigidity->Xanthone Flavone Flavone Scaffold (B-Ring Rotation) Flexibility->Flavone Packing_X Crystal Outcome: Planar Stacks (High Density) Xanthone->Packing_X Pi-Pi Stacking Packing_F Crystal Outcome: Herringbone / Twisted Flavone->Packing_F Torsion > 20°

Figure 1: Structural selection logic. Xanthones are selected when planar rigidity is required to maximize


-orbital overlap.
Crystallographic Data Comparison

The table below compares the unit cell parameters of a representative Xanthone Acid (DMXAA) against a structurally similar Flavone Acid. Note the difference in crystal systems and volume, driven by the packing efficiency of the planar xanthone.

FeatureXanthone Acid (DMXAA) [1]Flavone Acid Analog [2]Interpretation
Crystal System Triclinic / MonoclinicMonoclinic / OrthorhombicXanthones often adopt lower symmetry due to tight stacking.
Space Group

or


Centrosymmetric groups facilitate acid dimer formation.
Planarity (

)
< 2° deviation20° - 40° twist (C2-C1')Xanthone is essentially flat; Flavone is twisted.

-Stacking Dist.
3.4 - 3.6 Å3.8 - 4.2 ÅXanthones show tighter intermolecular coupling.
Primary Synthon Carboxylic Dimer (

)
Carboxylic Dimer (

)
Both form H-bonded dimers, but packing differs.

Detailed Experimental Protocol

To obtain high-resolution data suitable for publication and drug filing, standard "slow evaporation" is often insufficient for xanthone acids due to their tendency to form microcrystalline powders. The following Vapor Diffusion protocol is the field-validated standard.

Workflow Diagram

Experiment Start Crude Xanthone Acid Solubility Solubility Test (THF/DMSO) Start->Solubility Diffusion Vapor Diffusion (Inner: THF, Outer: Pentane) Solubility->Diffusion Saturated Soln Harvest Harvest (Paratone Oil) Diffusion->Harvest 3-7 Days Diffraction SC-XRD (Mo Kalpha, 100K) Harvest->Diffraction Cryo-mount Refinement Refinement (SHELXL) Diffraction->Refinement

Figure 2: Optimized crystallization and data collection workflow for planar aromatic acids.

Step-by-Step Methodology

1. Synthesis & Purification (Pre-requisite): Ensure the xanthone acid is >98% pure via HPLC. Impurities disrupt the nucleation of the centrosymmetric dimers.

  • Citation: Synthesis typically involves oxidative cyclization of carboxamides or dehydration of phenoxybenzoic acids [3].

2. Crystal Growth (Vapor Diffusion):

  • Dissolution: Dissolve 10 mg of the xanthone acid in a minimal amount (0.5 - 1.0 mL) of THF or DMF. These polar aprotic solvents disrupt the strong intermolecular H-bonds of the solid powder.

  • Setup: Place the solution in a small inner vial (GC vial). Place this uncapped vial inside a larger jar containing a non-solvent (Pentane or Diethyl Ether).

  • Mechanism: The volatile non-solvent slowly diffuses into the THF, gradually increasing polarity and forcing the xanthone to nucleate in an ordered lattice.

  • Why this works: Direct evaporation often happens too fast, trapping solvent molecules disorderedly. Diffusion allows time for the Carboxylic Acid Homodimer (

    
    )  to form, which is the primary building block of the lattice [4].
    

3. Data Collection (SC-XRD):

  • Mounting: Select a block-like crystal (avoid needles if possible, as they often exhibit twinning). Mount on a Mitegen loop using Paratone oil.

  • Temperature: Collect data at 100 K .

    • Reasoning: Xanthone rings are rigid, but the carboxylic acid side chains (especially acetic acid derivatives like DMXAA) have rotational freedom. Cooling freezes this disorder, improving the resolution of the oxygen atoms.

  • Radiation: Mo

    
     (
    
    
    
    Å) is preferred over Cu for these fused aromatics to minimize absorption effects, though Cu is acceptable if crystals are
    
    
    mm.

4. Refinement Strategy:

  • Locate the carboxylic acid proton in the difference Fourier map. Do not geometrically place it immediately; observing the electron density confirms the H-bond donor/acceptor status in the dimer.

Critical Evaluation: Technique Comparison

Why invest in Single Crystal X-Ray Diffraction (SC-XRD) when other faster methods exist?

TechniqueCapability for Xanthone AcidsLimitation
SC-XRD Gold Standard. Determines absolute stereochemistry, precise bond lengths (C=O vs C-OH), and packing forces.Requires a high-quality single crystal (0.1 mm+). Time-intensive.
PXRD (Powder) Excellent for polymorph screening and bulk purity verification.Cannot resolve the specific H-bond network or precise

-stacking geometry de novo without Rietveld refinement.
NMR (Solution) Confirms chemical structure and purity.Fails to represent bio-relevant conformation. In solution, the acid group rotates freely; in the crystal (and active site), it is locked.

Expert Insight: For DMXAA derivatives, SC-XRD is non-negotiable because the biological activity is linked to the "flatness" of the molecule allowing it to slide between DNA base pairs. NMR averages this flatness; XRD proves it.

References

  • Baguley, B. C., & Ching, L. M. (2002). DMXAA: an antivascular agent with multiple mechanisms of action. International Journal of Radiation OncologyBiologyPhysics, 54(5), 1503-1511.

  • Gomes, L. R., et al. (2016). Structural characterization of flavone derivatives: A crystallographic study. Journal of Molecular Structure, 1103, 25-34.

  • Palmer, B. D., et al. (1992). Synthesis and structure-activity relationships for 5,6-dimethylxanthenone-4-acetic acid (DMXAA) and substituted derivatives. Journal of Medicinal Chemistry, 35(17), 3214-3222.

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311-2327.

  • Sousa, M. E., & Pinto, M. M. (2005). Synthesis of xanthones: An overview. Current Medicinal Chemistry, 12(21), 2447-2479.

Safety Operating Guide

A Guide to the Safe Disposal of 7-methyl-9-oxo-9H-xanthene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in the dynamic fields of research, discovery, and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-methyl-9-oxo-9H-xanthene-1-carboxylic acid, ensuring that this process is conducted with the highest regard for safety and scientific integrity.

Hazard Assessment and Pre-Disposal Considerations

Therefore, this compound must be treated as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[6][7] Given the known hazards of related compounds, it is prudent to manage this chemical as such.

Key Hazard Considerations:

  • Solid State: The compound is a solid, requiring measures to prevent dust generation during handling.

  • Acidic Nature: As a carboxylic acid, it is incompatible with bases, and its acidic properties may require neutralization in certain treatment processes.[3][5][8][9]

  • Potential Toxicity: Xanthene derivatives can be hazardous to the environment.[1][2]

Before commencing any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines and to ensure compliance with local, state, and federal regulations.[10][11]

Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following table outlines the minimum required PPE when handling this compound for disposal.

Protection TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and potential splashes.
Respiratory Protection NIOSH-approved respirator (if dust is generated)To avoid inhalation of dust. To be used in a well-ventilated area or fume hood.
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[10] The following steps detail the process for accumulating and preparing the waste for collection.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[5]

  • Solid Waste Stream: this compound is a solid and should be collected in a designated solid chemical waste container.[12] Do not mix with liquid waste.

  • Incompatibility: Store this acidic compound away from bases, strong oxidizing agents, and other reactive chemicals.[3][5] A dedicated container for solid organic acids is recommended.

Step 2: Waste Container Selection and Labeling

The integrity of the waste containment is paramount for safe storage and transport.

  • Container Compatibility: Use a container that is chemically compatible with organic acids. High-density polyethylene (HDPE) or glass containers with secure, screw-top lids are appropriate.[4] Avoid metal containers, as acids can cause corrosion.[4]

  • Labeling: The container must be clearly and accurately labeled as soon as the first particle of waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date of accumulation

    • The name and contact information of the generating researcher or laboratory

    • Relevant hazard pictograms (e.g., irritant, environmental hazard)

Step 3: Waste Accumulation and Storage

Waste should be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

  • Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste.

  • Storage Location: Store the container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.

Step 4: Arranging for Professional Disposal
  • Contact EH&S: Once the waste container is full or has been in accumulation for the maximum allowable time according to your institution's policy (often not to exceed one year for partially filled containers in an SAA), contact your Environmental Health and Safety department to arrange for pickup.[11]

  • Documentation: Complete any necessary waste pickup request forms, ensuring all information is accurate and complete.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.

  • Containment: For a solid spill, carefully sweep up the material, avoiding the generation of dust.

  • Collection: Place the spilled material and any contaminated cleaning materials (e.g., absorbent pads, paper towels) into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your supervisor and EH&S department, as per your institution's policy.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response Start Start: Generation of Waste Assess Hazard Assessment: Treat as Hazardous Waste Start->Assess PPE Don Appropriate PPE: Gloves, Goggles, Lab Coat Assess->PPE Segregate Segregate Waste: Solid Organic Acid Stream PPE->Segregate Container Select Compatible Container: HDPE or Glass Segregate->Container Label Label Container: 'Hazardous Waste' & Chemical Name Container->Label Store Store in SAA: Sealed, Secondary Containment Label->Store Contact Contact EH&S for Pickup Store->Contact Professional Licensed Professional Waste Disposal Contact->Professional End End: Compliant Disposal Professional->End Spill Spill Occurs Spill_PPE Don PPE Spill->Spill_PPE Contain Contain & Collect Spill Spill_PPE->Contain Spill_Waste Dispose of as Hazardous Waste Contain->Spill_Waste Report Report Spill Spill_Waste->Report

Caption: Disposal Workflow Diagram

References

  • Environmental Protection Agency. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • ResearchGate. (2023, April 21). A review on toxicological study and degradation approach of xanthene dyes. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Washington. Organic Acid Standard Operating Procedure. Retrieved from [Link]

  • PubMed. (2005, June 15). Environmental effects on the aggregation of some xanthene dyes used in lasers. Retrieved from [Link]

  • Emory University Environmental Health and Safety Office. INCOMPATIBILITY OF COMMON LABORATORY CHEMICALS. Retrieved from [Link]

  • National Institutes of Health. Understanding biocatalyst inhibition by carboxylic acids. Retrieved from [Link]

  • CUTM Courseware. INCOMPATIBILITIES. Retrieved from [Link]

  • Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations. Retrieved from [Link]

  • University of Essex. (2022, March 15). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide. Retrieved from [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Ohio EPA. (2024, June 3). Dispose of Hazardous Waste. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. Retrieved from [Link]

  • Environment and Ecology. (2022, November 4). Degradation of Rhodamine B, a xanthene Dye by Aspergillus niger MSa2. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2020, November 3). Chemical Incompatibility Guide. Retrieved from [Link]

  • PubMed. (2006, January 15). The phototoxicity of xanthene derivatives against Escherichia coli, Staphylococcus aureus, and Saccharomyces cerevisiae. Retrieved from [Link]

  • National Institutes of Health. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • National Institutes of Health. Methyl 7-methoxy-9-oxo-9H-xanthene-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (PDF) Methyl 9H-xanthene-9-carboxylate. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. methyl 9-oxo-9h-xanthene-1-carboxylate - Links. Retrieved from [Link]

  • U.S. Environmental Protection Agency. methyl 9-oxo-9h-xanthene-1-carboxylate - Toxics Release Inventory. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.